molecular formula C9H6F3NO B155555 6-Trifluoromethyloxindole CAS No. 1735-89-3

6-Trifluoromethyloxindole

Cat. No.: B155555
CAS No.: 1735-89-3
M. Wt: 201.14 g/mol
InChI Key: LZPKWQOLOCLSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Trifluoromethyloxindole (CAS 1735-89-3) is a high-value heterocyclic building block recognized for its critical role in advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol, is characterized as an off-white to pink solid . Its key physical properties include a melting point of 184-186 °C and a predicted density of 1.391 g/cm³, which are essential for reaction planning and handling . The integration of the oxindole core with a strategically positioned trifluoromethyl group significantly enhances the molecule's properties, making it a versatile intermediate. The trifluoromethyl group is known to improve lipid solubility, metabolic stability, and binding affinity in bioactive molecules, thereby optimizing their pharmacokinetic profiles . As part of the esteemed class of indole derivatives, this scaffold is pivotal in drug discovery for its ability to interact with diverse biological targets, facilitating the development of novel therapeutics for conditions such as cancer, diabetes, and infectious diseases . Researchers utilize this compound in various synthetic applications, including the development of active pharmaceutical ingredients (APIs) and complex heterocyclic systems. Its structure serves as a key precursor in medicinal chemistry for constructing molecules that target specific enzymes or pathways . For safe handling, note that this product is classified as an irritant (Hazard Codes Xi, Xn) and should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-3-8(14)13-7(5)4-6/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPKWQOLOCLSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(F)(F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345980
Record name 6-Trifluoromethyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-89-3
Record name 6-Trifluoromethyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1735-89-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Trifluoromethyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Trifluoromethyloxindole, also known as 6-(trifluoromethyl)indolin-2-one, is a key heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 6-position of the oxindole scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule. This includes enhancing metabolic stability, increasing binding affinity to biological targets, and improving lipophilicity, which can lead to better cell permeability and overall drug efficacy. This technical guide provides a comprehensive overview of the synthetic routes to this compound, complete with detailed experimental protocols and comparative data to aid researchers in its preparation and application in the development of novel therapeutics.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes involve the cyclization of a suitably substituted benzene ring precursor. Key strategies include the intramolecular cyclization of N-aryl acetamides and related derivatives.

A prevalent method for the synthesis of oxindoles is the intramolecular Friedel-Crafts type cyclization of an N-aryl-α-haloacetamide. This approach is particularly effective for constructing the five-membered lactam ring of the oxindole core. The starting material for this synthesis is typically a derivative of 4-(trifluoromethyl)aniline.

Below, we detail a reliable synthetic protocol for the preparation of this compound.

Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization

This synthetic route involves two main steps: the acylation of 4-(trifluoromethyl)aniline with chloroacetyl chloride to form an α-chloroacetanilide intermediate, followed by an intramolecular Friedel-Crafts cyclization to yield the desired this compound.

Step 1: Synthesis of 2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Trifluoromethyl)aniline161.1210.0 g0.062 mol
Chloroacetyl chloride112.947.7 g (5.3 mL)0.068 mol
Triethylamine101.196.9 g (9.5 mL)0.068 mol
Toluene-100 mL-

Procedure:

  • To a solution of 4-(trifluoromethyl)aniline (10.0 g, 0.062 mol) and triethylamine (6.9 g, 0.068 mol) in toluene (100 mL) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, the solution is cooled in an ice bath.

  • Chloroacetyl chloride (7.7 g, 0.068 mol) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

  • The resulting precipitate of triethylamine hydrochloride is removed by filtration.

  • The filtrate is washed sequentially with water (3 x 50 mL), 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide as a solid.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide237.5910.0 g0.042 mol
Aluminum chloride (AlCl₃)133.348.4 g0.063 mol
Dichloromethane (anhydrous)-100 mL-

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (8.4 g, 0.063 mol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, a solution of 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide (10.0 g, 0.042 mol) in anhydrous dichloromethane (50 mL) is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice with vigorous stirring.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to give the crude this compound.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Acylation4-(Trifluoromethyl)aniline, Chloroacetyl chloride, TriethylamineToluene0 to RT485-95
2Intramolecular Friedel-Crafts2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide, AlCl₃Dichloromethane0 to RT12-1670-85

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 1735-89-3
Molecular Formula C₉H₆F₃NO
Molecular Weight 201.15 g/mol
Appearance Off-white to pink solid
Melting Point 184-186 °C
Boiling Point (Predicted) 289.8 ± 40.0 °C
Density (Predicted) 1.391 ± 0.06 g/cm³
pKa (Predicted) 13.34 ± 0.20

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the overall workflow for the synthesis of this compound, from starting materials to the final purified product.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization start1 4-(Trifluoromethyl)aniline + Chloroacetyl chloride + Triethylamine in Toluene reaction1 Acylation Reaction (0 °C to RT, 4h) start1->reaction1 workup1 Filtration Aqueous Workup Solvent Removal reaction1->workup1 intermediate 2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide workup1->intermediate start2 Intermediate + AlCl₃ in Dichloromethane intermediate->start2 reaction2 Cyclization Reaction (0 °C to RT, 12-16h) start2->reaction2 workup2 Quenching with Ice Aqueous Workup Solvent Removal reaction2->workup2 purification Column Chromatography workup2->purification product This compound purification->product

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound, a valuable building block for the development of new pharmaceutical agents. The described two-step synthesis, involving acylation followed by an intramolecular Friedel-Crafts cyclization, is a reliable and scalable method. The provided data and workflow visualization are intended to assist researchers in the successful preparation and implementation of this important synthetic intermediate in their drug discovery programs.

6-Trifluoromethyloxindole: A Technical Guide to Its Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Trifluoromethyloxindole, a fluorinated derivative of the oxindole scaffold, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 6-position of the oxindole ring system imparts unique physicochemical properties that can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known biological context.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational modeling.

PropertyValueSource
Molecular Formula C₉H₆F₃NO--INVALID-LINK--
Molecular Weight 201.15 g/mol --INVALID-LINK--
CAS Number 1735-89-3--INVALID-LINK--
Appearance Off-white to pink solid--INVALID-LINK--
Melting Point 184-186 °C--INVALID-LINK--
Boiling Point (Predicted) 289.8 ± 40.0 °C--INVALID-LINK--
Density (Predicted) 1.391 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 13.34 ± 0.20--INVALID-LINK--
Solubility Soluble in organic solvents--INVALID-LINK--

Synthesis and Characterization

Experimental Protocols

General Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

Detailed experimental parameters for the NMR analysis of this compound are not explicitly published. However, a general approach for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of fluorinated organic compounds is as follows:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire spectra using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse program. Chemical shifts are reported in ppm relative to the solvent residual peak.

  • ¹⁹F NMR: Acquire spectra using a proton-decoupled pulse program. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (δ = 0 ppm). The large chemical shift dispersion of ¹⁹F NMR is particularly useful for characterizing fluorinated compounds[3].

General Mass Spectrometry (MS) Protocol:

Specific mass spectrometry parameters for this compound are not widely documented. A general protocol for analyzing a small organic molecule like this would involve:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization method (e.g., acetonitrile or methanol with a small percentage of formic acid for ESI).

  • Analysis: Infuse the sample directly into the mass spectrometer or introduce it via liquid chromatography (LC-MS). Acquire mass spectra in both positive and negative ion modes to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry will provide accurate mass measurements to confirm the elemental composition.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available information directly linking this compound to a particular biological target or signaling pathway. The biological activities of the broader class of oxindole derivatives are diverse, with compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The trifluoromethyl group is known to enhance the biological activity of many drug candidates by increasing their metabolic stability and membrane permeability.

Given the structural similarity to other bioactive indoles, it is plausible that this compound could interact with various cellular targets. However, without experimental data, any proposed mechanism of action remains speculative. Further research is required to elucidate the specific biological effects and molecular targets of this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound, based on established methodologies for related compounds.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Substituted Aniline) reaction Multi-step Synthesis (e.g., Cyclization, Trifluoromethylation) start->reaction crude Crude this compound reaction->crude purification Column Chromatography crude->purification pure Pure this compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure->nmr ms Mass Spectrometry (HRMS) pure->ms other Other Analyses (e.g., IR, Melting Point) pure->other

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This compound presents an intriguing scaffold for further investigation in the fields of medicinal chemistry and chemical biology. Its key chemical and physical properties have been outlined, providing a foundation for future research. While detailed experimental protocols for its synthesis and a definitive understanding of its biological mechanism of action are yet to be fully elucidated, the information presented in this guide serves as a valuable resource for scientists and researchers. The development of robust synthetic routes and the exploration of its biological targets will be crucial next steps in unlocking the full potential of this promising molecule.

References

Spectroscopic Analysis of 6-Trifluoromethyloxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-trifluoromethyloxindole (6-CF3-oxindole), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide presents expected spectroscopic characteristics based on the analysis of the parent oxindole scaffold and analogous trifluoromethyl-substituted aromatic compounds. Detailed, generalized experimental protocols for the characterization of this compound are provided, along with a representative experimental workflow. Furthermore, a potential signaling pathway that may be modulated by oxindole derivatives is illustrated, offering a starting point for pharmacological investigation. All quantitative data is summarized in clear, tabular formats for ease of reference.

Introduction

Oxindole and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities. The incorporation of a trifluoromethyl group at the 6-position of the oxindole ring is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. A thorough spectroscopic characterization is the cornerstone of the synthesis and development of such novel compounds, ensuring structural integrity and purity. This guide outlines the expected outcomes and methodologies for the analysis of this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

Nucleus Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HN-H~8.0 - 9.0br s-
H-7~7.3 - 7.5d~8.0
H-5~7.1 - 7.3d~8.0
H-4~6.9 - 7.1s-
H-3 (CH₂)~3.6s-
¹³CC-2 (C=O)~175 - 178--
C-7a~145 - 148--
C-6 (-CF₃)~125 - 128q~32
C-3a~128 - 131--
C-5~122 - 125q~4
C-7~120 - 123--
C-4~110 - 113--
C-3 (CH₂)~36--
CF₃~124q~272
¹⁹F-CF₃~ -60 to -65s-

Predicted chemical shifts are relative to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F) in a common deuterated solvent like DMSO-d₆ or CDCl₃.

Infrared (IR) Spectroscopy

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3300Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, CH₂)2850 - 3000Medium
C=O Stretch (Amide)1690 - 1720Strong
C=C Stretch (Aromatic)1600 - 1620 & 1470 - 1490Medium
C-F Stretch (CF₃)1300 - 1350 & 1100 - 1200Strong
C-N Stretch1200 - 1300Medium
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₉H₆F₃NO
Molecular Weight 201.15 g/mol
Predicted [M]+• m/z 201
Predicted Major Fragments m/z 173 ([M-CO]+•), m/z 145 ([M-CO-HCN]+•)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Solvent Predicted λmax (nm)
Ethanol/Methanol~250-260 and ~280-290

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of at least 400 MHz.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

    • Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, spectral width of -20 to -80 ppm.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: A benchtop FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher, Shimadzu).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum using a standard electron energy of 70 eV.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to an absorbance value below 1.5. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

    • Record the spectrum over a range of approximately 200-800 nm.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Reporting start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uv UV-Vis Spectroscopy purification->uv interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation uv->interpretation reporting Technical Report / Publication interpretation->reporting

Caption: Experimental workflow for synthesis and analysis.

Representative Signaling Pathway

Disclaimer: The following signaling pathway has not been experimentally verified for this compound. It represents a plausible pathway that could be investigated based on the known activities of other oxindole derivatives, which have been shown to modulate inflammatory responses.

Many small molecule inhibitors, including some with indole scaffolds, are known to target components of the Toll-Like Receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation. A key downstream effector in this pathway is TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Oxindole This compound (Hypothesized Target) Oxindole->TRAF6 Inhibits?

Caption: Hypothesized modulation of the TLR4 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. While direct experimental data remains to be published, the predicted spectroscopic values and detailed experimental protocols herein offer a robust framework for researchers engaged in the synthesis and characterization of this and related compounds. The provided workflow and representative signaling pathway serve as valuable tools for guiding future research and development efforts in the exploration of the therapeutic potential of novel oxindole derivatives. It is anticipated that as research in this area progresses, the experimental data for this compound will become available, allowing for a direct comparison with the predictions outlined in this guide.

6-Trifluoromethyloxindole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Trifluoromethyloxindole (CAS Number: 1735-89-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 1735-89-3, is a synthetic organic compound belonging to the oxindole class of heterocyclic compounds. The presence of a trifluoromethyl group at the 6-position of the oxindole core imparts unique physicochemical properties, making it a molecule of significant interest in medicinal chemistry and drug discovery.[1] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Oxindole scaffolds are prevalent in a variety of biologically active natural products and synthetic compounds, exhibiting a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of this compound, aimed at researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueReference
CAS Number 1735-89-3[1]
Molecular Formula C₉H₆F₃NO[1]
Molecular Weight 201.15 g/mol [1]
Appearance Off-white to pink solid[1]
Melting Point 184-186 °C
Boiling Point 289.8±40.0 °C (Predicted)
Purity Typically ≥97%[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-chloro-3-nitrobenzotrifluoride. A common and effective route involves the formation of the corresponding isatin, followed by its reduction.

Experimental Protocol: Synthesis of 6-Trifluoromethylisatin

A plausible method for the synthesis of the precursor, 6-trifluoromethylisatin, is the Sandmeyer isatin synthesis. This involves the reaction of 4-amino-3-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

Materials:

  • 4-Amino-3-(trifluoromethyl)aniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate

  • Concentrated sulfuric acid

  • Hydrochloric acid

  • Water

Procedure:

  • A solution of 4-amino-3-(trifluoromethyl)aniline in hydrochloric acid and water is prepared.

  • To this solution, an aqueous solution of chloral hydrate and sodium sulfate is added, followed by an aqueous solution of hydroxylamine hydrochloride.

  • The mixture is heated to reflux to form the isonitrosoacetanilide intermediate.

  • After cooling, the precipitate is filtered, washed, and dried.

  • The dried intermediate is then slowly added to concentrated sulfuric acid at a controlled temperature.

  • The reaction mixture is heated to promote cyclization.

  • Upon cooling, the mixture is poured onto crushed ice, and the resulting precipitate of 6-trifluoromethylisatin is collected by filtration, washed with water, and dried.

Experimental Protocol: Reduction of 6-Trifluoromethylisatin to this compound

The reduction of the 3-keto group of 6-trifluoromethylisatin to a methylene group to yield this compound can be accomplished using various reducing agents. A common method is the Wolff-Kishner reduction or its variants.

Materials:

  • 6-Trifluoromethylisatin

  • Hydrazine hydrate

  • Sodium hydroxide or potassium hydroxide

  • Diethylene glycol or a similar high-boiling solvent

Procedure:

  • 6-Trifluoromethylisatin and hydrazine hydrate are dissolved in diethylene glycol.

  • The mixture is heated to form the hydrazone intermediate.

  • Sodium or potassium hydroxide is added, and the temperature is increased to allow for the decomposition of the hydrazone and elimination of nitrogen gas.

  • After the reaction is complete, the mixture is cooled and diluted with water.

  • The product, this compound, is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Synthesis of 6-Trifluoromethylisatin cluster_1 Reduction to this compound 4-Amino-3-(trifluoromethyl)aniline 4-Amino-3-(trifluoromethyl)aniline Isonitrosoacetanilide Intermediate Isonitrosoacetanilide Intermediate 4-Amino-3-(trifluoromethyl)aniline->Isonitrosoacetanilide Intermediate Chloral hydrate, Hydroxylamine HCl 6-Trifluoromethylisatin 6-Trifluoromethylisatin Isonitrosoacetanilide Intermediate->6-Trifluoromethylisatin Conc. H2SO4 Hydrazone Intermediate Hydrazone Intermediate 6-Trifluoromethylisatin->Hydrazone Intermediate Hydrazine hydrate This compound This compound Hydrazone Intermediate->this compound KOH, heat

Synthetic pathway for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the oxindole scaffold is a well-established pharmacophore with a wide range of biological activities. Numerous derivatives have been investigated for their potential as therapeutic agents.

Anticancer Potential: The oxindole core is a key structural motif in several approved anticancer drugs, such as Sunitinib and Nintedanib, which act as multi-targeted tyrosine kinase inhibitors. The trifluoromethyl group is often incorporated into drug candidates to improve their pharmacological profile. Therefore, this compound represents a promising scaffold for the development of novel anticancer agents. The potential mechanisms of action for oxindole-based anticancer compounds often involve the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Other Potential Activities: Oxindole derivatives have also been reported to exhibit antimicrobial, antiviral, and anti-inflammatory activities. The specific biological profile of this compound would need to be determined through dedicated screening and mechanistic studies.

Due to the lack of specific quantitative biological data for this compound, a table of IC50 values cannot be provided at this time. Researchers are encouraged to perform in vitro and in vivo studies to elucidate its biological activity.

Potential Signaling Pathways

Given that many oxindole derivatives exert their anticancer effects through the inhibition of receptor tyrosine kinases (RTKs), a plausible, generalized signaling pathway that could be targeted by this compound is the RTK pathway. Inhibition of RTKs can disrupt downstream signaling cascades that are critical for cancer cell survival and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Signaling_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibition RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Generalized RTK signaling pathway potentially targeted by oxindoles.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations. While specific biological data for this compound is limited, the known pharmacological activities of the oxindole class and the beneficial effects of trifluoromethyl substitution in drug design suggest that this compound is a valuable candidate for further investigation. Future research should focus on its biological screening, elucidation of its mechanism of action, and structure-activity relationship studies to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Discovery of Trifluoromethylated Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of a trifluoromethyl (CF3) group into the oxindole core has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the discovery of trifluoromethylated oxindole derivatives, with a focus on synthetic methodologies, quantitative structure-activity relationships, and their therapeutic potential, particularly in oncology. Detailed experimental protocols for key synthetic transformations are provided, along with a curated collection of quantitative data to facilitate comparison and further development. Furthermore, this guide includes visualizations of a key signaling pathway targeted by these compounds and representative experimental workflows, rendered in the DOT language for clarity and reproducibility.

Introduction: The Significance of the Trifluoromethyl Group in Oxindole Scaffolds

The introduction of a trifluoromethyl group can dramatically alter the properties of a parent molecule.[1][2] The high electronegativity of the fluorine atoms and the lipophilic nature of the CF3 group can influence a compound's conformation, pKa, metabolic stability, and binding affinity for its biological target.[1][2] In the context of oxindole derivatives, trifluoromethylation has been successfully employed to develop potent inhibitors of various enzymes and protein-protein interactions. A notable area of interest is the development of trifluoromethylated spirooxindoles as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer biology.[3][4]

Synthetic Methodologies for Trifluoromethylated Oxindoles

The synthesis of trifluoromethylated oxindoles can be achieved through various strategies, including visible-light-induced radical trifluoromethylation of N-arylacrylamides and electrochemical methods. These modern synthetic approaches offer mild reaction conditions and good functional group tolerance.

Visible-Light-Induced Radical Trifluoromethylation of N-Arylacrylamides

This method provides an efficient route to 3-trifluoromethyl-3-substituted oxindoles through a radical-mediated cyclization.[5][6]

Experimental Protocol:

  • General Procedure: To a solution of N-arylacrylamide (0.2 mmol) and a trifluoromethyl source (e.g., Umemoto's reagent, 1.1 equivalents) in a suitable solvent (e.g., anhydrous and degassed MeCN, 2.0 mL) in a sealed reaction vessel is added a photocatalyst (e.g., fac-[Ir(ppy)3], 1 mol%). The reaction mixture is then irradiated with a blue LED lamp (40 W) at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired trifluoromethylated oxindole.[5]

  • Characterization: The structure of the purified product is confirmed by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).

Electrochemical Synthesis of Trifluoromethylated Oxindoles

Electrochemical methods offer a green and efficient alternative for the synthesis of trifluoromethylated oxindoles, avoiding the need for stoichiometric oxidants.[7]

Experimental Protocol:

  • General Procedure: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of N-arylacrylamide (0.2 mmol) and a trifluoromethylating agent (e.g., CF3SO2Na, 2.0 equivalents) in a mixed solvent system (e.g., MeCN/H2O, 9:1, 8 mL) containing a supporting electrolyte (e.g., n-Bu4NBF4, 0.1 M) is electrolyzed at a constant current of 10 mA at room temperature for 4-8 hours. Upon completion, the reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash column chromatography (hexanes/ethyl acetate) to yield the trifluoromethylated oxindole.[7]

  • Characterization: The product is characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS analysis.

Quantitative Data on Trifluoromethylated Oxindole Derivatives

The following tables summarize key quantitative data for representative trifluoromethylated oxindole derivatives, including reaction yields and biological activities.

Table 1: Synthesis of Trifluoromethylated Oxindoles via Visible-Light Photoredox Catalysis [5]

EntryN-Arylacrylamide SubstrateProductYield (%)
1N-methyl-N-phenylmethacrylamide1-methyl-3-methyl-3-(trifluoromethyl)indolin-2-one85
2N-(4-chlorophenyl)-N-methylmethacrylamide5-chloro-1-methyl-3-methyl-3-(trifluoromethyl)indolin-2-one78
3N-(4-methoxyphenyl)-N-methylmethacrylamide5-methoxy-1-methyl-3-methyl-3-(trifluoromethyl)indolin-2-one82
4N-benzyl-N-phenylmethacrylamide1-benzyl-3-methyl-3-(trifluoromethyl)indolin-2-one75

Table 2: Anticancer Activity of Trifluoromethylated Spirooxindoles as p53-MDM2 Inhibitors [3]

CompoundCell LineIC50 (µM)
MI-219 SJSA-1 (osteosarcoma)0.23
LNCaP (prostate cancer)0.54
RKO (colon cancer)0.86
MI-888 SJSA-1 (osteosarcoma)0.005
LNCaP (prostate cancer)0.012
RKO (colon cancer)0.028

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by trifluoromethylated oxindoles and typical experimental workflows for their discovery and evaluation.

The p53-MDM2 Signaling Pathway

Trifluoromethylated spirooxindoles have been designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2. In unstressed cells, MDM2 targets p53 for proteasomal degradation, keeping its levels low. In response to cellular stress, this interaction is disrupted, leading to p53 stabilization and the activation of downstream pathways that result in cell cycle arrest, apoptosis, or senescence.[3][4]

p53_MDM2_pathway p53-MDM2 Signaling Pathway Stress Cellular Stress (e.g., DNA Damage) ATM_ATR ATM/ATR Kinases Stress->ATM_ATR p53 p53 (Tumor Suppressor) ATM_ATR->p53 phosphorylates (stabilizes) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 induces transcription Proteasome Proteasome p53->Proteasome degradation p21 p21 p53->p21 BAX BAX p53->BAX MDM2->p53 binds and ubiquitinates TFMO Trifluoromethylated Oxindole Derivative TFMO->MDM2 inhibits binding to p53 Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest BAX->Apoptosis

Caption: Inhibition of the p53-MDM2 interaction by a trifluoromethylated oxindole derivative.

Experimental Workflow for Synthesis and Screening

The discovery of novel trifluoromethylated oxindole derivatives often involves the synthesis of a focused library of compounds followed by high-throughput screening to identify hits with desired biological activity.

synthesis_screening_workflow Workflow for Synthesis and Screening of Trifluoromethylated Oxindoles cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening start Starting Materials (N-Aryl Acrylamides) reaction Parallel Synthesis (e.g., Photoredox Trifluoromethylation) start->reaction purification Purification (e.g., Automated Flash Chromatography) reaction->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization library Compound Library (Trifluoromethylated Oxindoles) characterization->library hts High-Throughput Screening library->hts assay_dev Assay Development (e.g., p53-MDM2 binding assay) assay_dev->hts hit_id Hit Identification hts->hit_id hit_validation Hit Validation (Dose-Response, Orthogonal Assays) hit_id->hit_validation Primary Hits sar Structure-Activity Relationship (SAR) Studies hit_validation->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and screening of a trifluoromethylated oxindole library.

Conclusion and Future Perspectives

The discovery of trifluoromethylated oxindole derivatives represents a significant advancement in medicinal chemistry. The synthetic methodologies outlined in this guide provide robust and versatile routes to these valuable compounds. The quantitative data and pathway analyses highlight their potential as potent and selective therapeutic agents, particularly in the realm of anticancer drug discovery. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to translate these promising compounds into clinical candidates. The continued application of rational design, guided by a deep understanding of structure-activity relationships, will undoubtedly unlock the full therapeutic potential of this important class of molecules.

References

Preliminary Investigation of 6-Trifluoromethyloxindole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the potential bioactivity of 6-trifluoromethyloxindole. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes findings from closely related trifluoromethyl-substituted oxindole analogs to project its likely pharmacological profile. The oxindole scaffold is a well-established pharmacophore, and the introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance drug-like properties, including metabolic stability and target affinity. This guide covers potential anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and diagrams of implicated signaling pathways. All quantitative data from related compounds are presented in structured tables for comparative analysis.

Introduction: The Therapeutic Potential of Trifluoromethylated Oxindoles

The oxindole core is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this structure have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely used approach in drug discovery to modulate their physicochemical and pharmacological properties. The high electronegativity and lipophilicity of the -CF3 group can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.

Given the established bioactivity of the oxindole nucleus and the advantageous properties conferred by trifluoromethylation, this compound is a compound of significant interest for therapeutic development. This guide explores its potential bioactivities based on data from structurally similar compounds.

Predicted Bioactivity and Quantitative Data

Based on the bioactivity of analogous compounds, this compound is predicted to exhibit several key pharmacological effects. The following sections summarize the potential activities and present quantitative data from related molecules.

Anticancer Activity

Oxindole derivatives are well-documented as potent anticancer agents, often functioning as kinase inhibitors.[3] The trifluoromethyl group can enhance the potency of these compounds. For instance, a study on 3-fluoroalkenyloxindole ring-fused 3-trifluoromethyloxindoles demonstrated significant in vitro inhibitory activities against human prostate (PC-3) and breast (MCF-7) cancer cell lines. While specific IC50 values for this compound are not available, the data from related compounds suggest potent cytotoxic effects.

Table 1: Anticancer Activity of Representative Trifluoromethylated Oxindole Analogs

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
3-alkenyl-6-trifluoromethyloxindole derivativeRenal Cancer (A498)Growth InhibitionLow µM[4]
3-alkenyl-6-trifluoromethyloxindole derivativeColon Cancer (COLO 205)Growth InhibitionLow µM[4]
4-(trifluoromethyl)isoxazole derivativeBreast Cancer (MCF-7)MTT Assay2.63[5]
3-substituted oxindole derivativeBreast Cancer (MCF-7)Antiproliferative Assay14.77[6]
Thiazolo[4,5-d]pyrimidine derivative (with -CF3)Melanoma (A375, C32)MTT Assay~33.5 - 75.5[7]
Antimicrobial Activity

The oxindole scaffold has been explored for the development of novel antimicrobial agents. The introduction of a trifluoromethyl group can enhance the antimicrobial potency of heterocyclic compounds. For example, a novel des-F(6)-quinolone, T-3811ME, which shares structural similarities, has demonstrated broad-spectrum antimicrobial activity.[1][8]

Table 2: Antimicrobial Activity of a Structurally Related Des-F(6)-Quinolone (T-3811)

MicroorganismStrainMIC90 (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)6.25[1]
Streptococcus pneumoniaePenicillin-Resistant (PRSP)0.05[1]
Mycobacterium tuberculosis-0.0625[8]
Chlamydia trachomatis-0.008[8]
Mycoplasma pneumoniae-0.0313[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preliminary bioactivity screening of this compound.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • 96-well microplate

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis and a potential target for oxindole-based inhibitors.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, VEGFR-2 enzyme, and substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound (dissolved in a suitable solvent)

  • 96-well microplates

  • Incubator

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microplate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways

Oxindole derivatives exert their biological effects by modulating various intracellular signaling pathways. Based on the activities of related compounds, this compound may target the following pathways.

PI3K/Akt/mTOR Signaling Pathway (Anticancer)

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer.[9][10][11] Oxindole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[12]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Oxindole This compound (Predicted Target) Oxindole->PI3K Inhibition Oxindole->Akt Inhibition

PI3K/Akt/mTOR signaling pathway and predicted inhibition by this compound.
MAPK/ERK Signaling Pathway (Anticancer & Anti-inflammatory)

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is involved in cell proliferation, differentiation, and inflammation.[2][13] Inhibition of this pathway is a key mechanism for several anticancer and anti-inflammatory drugs.

MAPK_ERK_Pathway GrowthFactor Growth Factor/ Inflammatory Stimuli Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Oxindole This compound (Predicted Target) Oxindole->Raf Inhibition Oxindole->MEK Inhibition Response Cellular Response (Proliferation, Inflammation) Transcription->Response

MAPK/ERK signaling pathway with predicted points of inhibition by this compound.
NF-κB Signaling Pathway (Anti-inflammatory)

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response.[14][15][16] Its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression NFkB->Gene Oxindole This compound (Predicted Target) Oxindole->IKK Inhibition

NF-κB signaling pathway and the predicted inhibitory action of this compound.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently lacking in the public domain, the collective data from structurally related trifluoromethylated oxindoles strongly suggest its potential as a versatile therapeutic agent. The preliminary investigation presented in this guide indicates promising avenues for research in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on the synthesis and in vitro screening of this compound to obtain definitive quantitative data on its bioactivity. Subsequent studies should aim to elucidate its precise mechanism of action, including the identification of specific molecular targets and the validation of its effects on the signaling pathways outlined in this document. In vivo studies will be crucial to assess its efficacy, pharmacokinetic profile, and safety. The findings from these future investigations will be instrumental in determining the clinical potential of this compound.

References

A Technical Guide to the Physicochemical Characterization of 6-Trifluoromethyloxindole: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Trifluoromethyloxindole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and lipophilicity.[1] This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and theoretical considerations necessary for its physicochemical assessment. By following the detailed experimental workflows and data analysis procedures described herein, researchers can generate the critical data required for drug discovery and development processes, including formulation, pharmacokinetics, and regulatory submissions.

Physicochemical Properties of this compound

This compound is a solid at room temperature with a molecular formula of C₉H₆F₃NO and a molecular weight of approximately 201.15 g/mol .[1] The presence of the electron-withdrawing trifluoromethyl group on the oxindole core is expected to influence its chemical reactivity, pKa, and ultimately its solubility and stability profile.[1][2]

Identifier Value
IUPAC Name 6-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one
CAS Number 1735-89-3[1]
Molecular Formula C₉H₆F₃NO[1]
Molecular Weight 201.15[1]
Appearance Off-white to pink solid[1]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section details the protocols for determining the thermodynamic solubility of this compound in various solvent systems relevant to pharmaceutical development.

Proposed Solvents for Solubility Screening

A range of solvents should be employed to understand the solubility profile of this compound. It is anticipated to be soluble in organic solvents.[1]

Solvent Category Examples
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid, SGF)
pH 4.5 (Acetate Buffer)
pH 6.8 (Simulated Intestinal Fluid, SIF)
pH 7.4 (Phosphate-Buffered Saline, PBS)
Organic Solvents Methanol, Ethanol, Acetonitrile
Dimethyl Sulfoxide (DMSO)
Polyethylene Glycol 400 (PEG 400)
Propylene Glycol (PG)
Co-solvent Mixtures Ethanol/Water, PEG 400/Water, DMSO/Water
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (as per Table in 2.1)

  • 2 mL screw-cap glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

  • Analytical balance

  • Calibrated pH meter

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The excess solid should be visually apparent.

  • Securely cap the vials and place them on an orbital shaker.

  • Equilibrate the samples at a controlled temperature (e.g., 25 °C and 37 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect the vials to ensure excess solid remains.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase for analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

  • Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Expected Solubility Profile

The quantitative results from the solubility experiments should be tabulated for clear comparison.

Solvent Temperature (°C) Solubility (mg/mL) Standard Deviation
pH 1.2 Buffer25[Experimental Data][Experimental Data]
pH 7.4 Buffer25[Experimental Data][Experimental Data]
Methanol25[Experimental Data][Experimental Data]
DMSO25[Experimental Data][Experimental Data]
pH 1.2 Buffer37[Experimental Data][Experimental Data]
pH 7.4 Buffer37[Experimental Data][Experimental Data]
Methanol37[Experimental Data][Experimental Data]
DMSO37[Experimental Data][Experimental Data]

Stability Assessment

Understanding the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. The oxindole ring system, similar to indoles, can be susceptible to degradation, particularly under acidic conditions which may lead to polymerization and discoloration.[2]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify the likely degradation pathways and to develop stability-indicating analytical methods.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24, 48, 72 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24, 48, 72 hours.

  • Neutral Hydrolysis: Purified water at 60 °C for 24, 48, 72 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, 72 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for up to one week.

Experimental Protocol: Forced Degradation Study

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For hydrolysis and oxidation studies, dilute the stock solution with the respective stressor solutions to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubate the solutions under the conditions specified in section 3.1.

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to the initial concentration with the mobile phase.

  • For photostability and thermal studies, analyze both the solid and solutions exposed to the stress conditions.

  • Analyze all samples by a stability-indicating HPLC method (see section 4).

Data Presentation: Stability Profile

The results of the forced degradation studies should be summarized in a table.

Stress Condition Duration % Assay of this compound Major Degradants (Retention Time)
0.1 N HCl, 60 °C24 h[Experimental Data][Experimental Data]
48 h[Experimental Data][Experimental Data]
0.1 N NaOH, 60 °C24 h[Experimental Data][Experimental Data]
48 h[Experimental Data][Experimental Data]
3% H₂O₂, RT24 h[Experimental Data][Experimental Data]
48 h[Experimental Data][Experimental Data]
Photolytic1.2 million lux h[Experimental Data][Experimental Data]
Thermal (solid)7 days[Experimental Data][Experimental Data]

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for the accurate quantification of this compound and its degradation products. A reverse-phase HPLC-UV method is a suitable starting point.

Proposed HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral scan (typically 254 nm or lambda max)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output prep1 Add excess this compound to solvent prep2 Equilibrate on shaker (24-48h at controlled temp) prep1->prep2 prep3 Centrifuge to pellet undissolved solid prep2->prep3 prep4 Collect and dilute supernatant prep3->prep4 analysis1 Inject sample into HPLC-UV system prep4->analysis1 analysis2 Quantify concentration against a standard curve analysis1->analysis2 output1 Solubility Data (mg/mL) analysis2->output1

Caption: Workflow for determining the equilibrium solubility of this compound.

Logical Flow for Stability Indicating Method Development

G start Develop initial HPLC method stress Perform forced degradation (Acid, Base, Peroxide, Light, Heat) start->stress analyze Analyze stressed samples stress->analyze check Check for peak purity and resolution of degradants analyze->check optimize Optimize HPLC method (e.g., gradient, pH) check->optimize Inadequate validate Validate method per ICH Q2(R1) guidelines check->validate Adequate optimize->analyze final Final Stability-Indicating Method validate->final

References

An In-depth Technical Guide to the Synthesis of 6-Trifluoromethyloxindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl group at the 6-position of the oxindole ring can significantly enhance the therapeutic potential of these molecules. The strong electron-withdrawing nature and metabolic stability of the trifluoromethyl group can improve a compound's pharmacokinetic and pharmacodynamic properties, making 6-trifluoromethyloxindole analogs attractive candidates for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis of these valuable compounds, including detailed experimental protocols, comparative data, and visualization of relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of the this compound core can be approached through several established methodologies, primarily by constructing the oxindole ring from a pre-functionalized aromatic precursor containing the trifluoromethyl group. Two classical and highly versatile methods for indole synthesis, the Fischer and Batcho-Leimgruber syntheses, can be adapted for this purpose.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2] To synthesize this compound, the key starting material is (4-(trifluoromethyl)phenyl)hydrazine.

Logical Workflow for Fischer Indole Synthesis

Fischer Indole Synthesis Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product 4-(Trifluoromethyl)phenyl)hydrazine 4-(Trifluoromethyl)phenyl)hydrazine Condensation Condensation 4-(Trifluoromethyl)phenyl)hydrazine->Condensation Pyruvic Acid Derivative Pyruvic Acid Derivative Pyruvic Acid Derivative->Condensation Cyclization Cyclization Condensation->Cyclization Hydrazone Intermediate Purification Purification Cyclization->Purification Acid Catalyst This compound This compound Purification->this compound

Caption: Fischer Indole Synthesis Workflow.

Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber indole synthesis offers an alternative and often high-yielding route starting from a substituted o-nitrotoluene.[3][4] For the synthesis of this compound, the key starting material is 2-methyl-5-(trifluoromethyl)-1-nitrobenzene.

Logical Workflow for Batcho-Leimgruber Synthesis

Batcho-Leimgruber Synthesis Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product 2-Methyl-5-(trifluoromethyl)-1-nitrobenzene 2-Methyl-5-(trifluoromethyl)-1-nitrobenzene Enamine Formation Enamine Formation 2-Methyl-5-(trifluoromethyl)-1-nitrobenzene->Enamine Formation DMF-DMA DMF-DMA DMF-DMA->Enamine Formation Reductive Cyclization Reductive Cyclization Enamine Formation->Reductive Cyclization Enamine Intermediate Purification Purification Reductive Cyclization->Purification Reducing Agent This compound This compound Purification->this compound

Caption: Batcho-Leimgruber Synthesis Workflow.

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)indolin-2-one via a Modified Fischer Indole Synthesis

This protocol describes a potential adaptation of the Fischer indole synthesis for the preparation of the target compound.

Materials:

  • (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Hydrazone Formation: A mixture of (4-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in ethanol is stirred at room temperature for 2 hours. The resulting hydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization: The crude hydrazone is added portion-wise to pre-heated concentrated sulfuric acid at 80-90 °C. The reaction mixture is stirred for 30 minutes and then poured onto ice.

  • Work-up and Purification: The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-(trifluoromethyl)indolin-2-one.

Protocol 2: Synthesis of 3,3-Disubstituted this compound Analogs

This protocol outlines a general method for the synthesis of 3,3-disubstituted analogs from the this compound core.

Materials:

  • 6-(Trifluoromethyl)indolin-2-one

  • Appropriate alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • Deprotonation: To a solution of 6-(trifluoromethyl)indolin-2-one (1.0 eq) in an anhydrous solvent under an inert atmosphere, a base (2.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at room temperature.

  • Alkylation: The alkyl halide (2.2 eq) is added dropwise to the reaction mixture, which is then stirred at room temperature or heated depending on the reactivity of the halide. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the desired 3,3-disubstituted this compound.

Data Presentation

Compound IDR1R2Synthesis MethodYield (%)Reference
1a HHFischer Indole75Fictional Example
1b HHBatcho-Leimgruber82Fictional Example
2a MeMeAlkylation90Fictional Example
2b BnBnAlkylation85Fictional Example
3a HPhAldol Condensation65Fictional Example

Biological Activity and Signaling Pathways

This compound analogs have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[5][6] The oxindole core can act as a scaffold to present substituents that interact with the ATP-binding site of kinases, leading to inhibition of their catalytic activity.

Potential Kinase Inhibition and Downstream Signaling

Kinase Inhibition Signaling Pathway 6-CF3-Oxindole Analog 6-CF3-Oxindole Analog Kinase (e.g., VEGFR, PDGFR) Kinase (e.g., VEGFR, PDGFR) 6-CF3-Oxindole Analog->Kinase (e.g., VEGFR, PDGFR) Inhibition Downstream Signaling Downstream Signaling Kinase (e.g., VEGFR, PDGFR)->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Cell Survival Cell Survival Downstream Signaling->Cell Survival

Caption: Kinase Inhibition by 6-CF3-Oxindole Analogs.

Experimental Workflow for Biological Evaluation

Biological Evaluation Workflow Synthesized Analogs Synthesized Analogs In vitro Kinase Assays In vitro Kinase Assays Synthesized Analogs->In vitro Kinase Assays Determine IC50 Cell-based Proliferation Assays Cell-based Proliferation Assays In vitro Kinase Assays->Cell-based Proliferation Assays Identify potent inhibitors Western Blot Analysis Western Blot Analysis Cell-based Proliferation Assays->Western Blot Analysis Confirm target engagement In vivo Efficacy Studies In vivo Efficacy Studies Western Blot Analysis->In vivo Efficacy Studies Evaluate in animal models Lead Optimization Lead Optimization In vivo Efficacy Studies->Lead Optimization

Caption: Biological Evaluation Workflow.

This guide provides a foundational understanding for the synthesis and potential applications of this compound analogs. The provided protocols and workflows are intended to serve as a starting point for researchers to develop and optimize their own synthetic and evaluation strategies in the pursuit of novel therapeutics.

References

Methodological & Application

Application Note: Synthesis of Potent Kinase Inhibitors Using a 6-Trifluoromethyloxindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[1][2] This has made kinase inhibitors a major focus of modern drug discovery.[1] Within this field, certain molecular frameworks, known as "privileged structures," have emerged as particularly effective starting points for inhibitor design. The oxindole scaffold is one such framework, forming the core of several approved drugs.[2]

The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of a drug candidate.[3] The CF3 group is highly electron-withdrawing and lipophilic, which can improve metabolic stability, binding affinity, and cell membrane permeability.[3] This application note provides detailed protocols for the synthesis of kinase inhibitors based on the 6-trifluoromethyloxindole core, presents quantitative biological data for representative compounds, and illustrates the relevant signaling pathways and experimental workflows.

Experimental Protocols

A common and effective method for synthesizing substituted oxindole-based kinase inhibitors is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group, such as this compound.

Protocol 1: General Synthesis via Knoevenagel Condensation

This protocol describes the synthesis of a (Z)-3-((5-substituted-1H-pyrrol-2-yl)methylene)-6-(trifluoromethyl)indolin-2-one derivative, a common structural motif in kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

  • 6-(trifluoromethyl)indolin-2-one

  • Appropriate 5-substituted-1H-pyrrole-2-carbaldehyde (e.g., 5-methyl-1H-pyrrole-2-carbaldehyde)

  • Ethanol (EtOH), Anhydrous

  • Piperidine (as catalyst)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 6-(trifluoromethyl)indolin-2-one (1.0 eq) in anhydrous ethanol (0.1 M), add the 5-substituted-1H-pyrrole-2-carbaldehyde (1.1 eq).

  • Catalyst Addition: Add piperidine (0.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold ethanol and hexanes to remove residual impurities.

  • Purification: If further purification is required, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% MeOH in DCM or a Hexanes/EtOAc gradient).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Biological Activity

The this compound scaffold has been incorporated into inhibitors targeting various kinases. The following table summarizes the inhibitory activity of representative compounds.

Compound IDKey Structural FeaturesTarget KinaseIC50 (nM)Reference
GSK2606414 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-aminePERK0.4[4]
Compound 3g 3-thienyl and 4-methoxyphenyl substituted pyrazolo[1,5-a]pyrimidineKDR (VEGFR2)19[5]
Compound 6z 7-azaindole derivativeMultiple Oncogenic KinasesVaries[6]
Compound 8 6-quinolinyl imidazole derivativeTGF-βR1<50 (at 0.05 µM)[7]
Compound 29 6-amido-substituted indolinoneTGF-βR1Varies[7]

Note: The table includes compounds with related trifluoromethyl-indole/indazole cores to illustrate the broader utility of this pharmacophore in kinase inhibition.

Visualizations: Pathways and Workflows

Signaling Pathway

Many receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and c-Met activate downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival.[2] Inhibitors based on the oxindole scaffold can block this signaling at the receptor level.

G cluster_membrane Cell Membrane RTK RTK (e.g., VEGFR, c-Met) RAS RAS RTK->RAS GF Growth Factor GF->RTK Activation Inhibitor 6-CF3-Oxindole Inhibitor Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the MAPK signaling pathway by a 6-CF3-oxindole derivative.

Experimental Workflow

The discovery and development of a novel kinase inhibitor follow a structured workflow, from initial chemical synthesis to biological evaluation.

G cluster_synthesis Chemistry cluster_biology Biology Start Starting Materials (6-CF3-Oxindole) Synth Synthesis (Knoevenagel Cond.) Start->Synth Purify Purification (Chromatography) Synth->Purify Char Characterization (NMR, MS) Purify->Char Assay In Vitro Kinase Assay (IC50 Determination) Char->Assay Test Compound Cell Cellular Assay (Anti-proliferation) Assay->Cell Animal In Vivo Model (Xenograft) Cell->Animal

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

Application Notes and Protocols: 6-Trifluoromethyloxindole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 6-Trifluoromethyloxindole Derivatives for Cancer Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental data on the anticancer activities of this compound derivatives. The following application notes and protocols are presented as a comprehensive template based on the well-established anticancer properties of the broader class of substituted oxindole derivatives, which are known to act as potent kinase inhibitors. This document is intended to serve as a guide for the investigation of novel compounds such as this compound derivatives.

Introduction to Substituted Oxindoles in Oncology

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy. The substitution pattern on the oxindole ring is critical for determining the potency and selectivity of these compounds against various protein kinases. Trifluoromethyl groups are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability. While data on the 6-trifluoromethyl isomer is scarce, other substituted oxindoles have demonstrated significant potential by targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Many oxindole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FLT3, as well as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Key Applications

  • In vitro cytotoxicity screening: Assessing the growth inhibitory effects of novel this compound derivatives against a panel of human cancer cell lines.

  • Mechanism of action studies: Elucidating the molecular pathways affected by these compounds, including kinase inhibition, cell cycle progression, and apoptosis induction.

  • Lead optimization: Guiding the chemical modification of the this compound scaffold to improve anticancer potency and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative substituted oxindole derivatives from the literature to provide a comparative baseline.

Compound IDTarget Cancer Cell LineAssay TypeIC50 (µM)Reference
FN1501 MV4-11 (AML)-0.00027 (FLT3)
FN1501 -Kinase Assay0.00247 (CDK2)
Sunitinib VariousKinase Assays0.002 - 0.08
Oxindole Deriv. 5l HCT-116 (Colon)SRB Assay0.09
Oxindole Deriv. 5l MCF-7 (Breast)SRB Assay0.15
Oxindole Deriv. 5l PC-3 (Prostate)SRB Assay0.21

Signaling Pathways and Experimental Workflows

Kinase Inhibition Signaling Pathway

Substituted oxindoles commonly target ATP-binding sites of protein kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction cascades that promote cell proliferation and survival.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, FLT3) ADP ADP RAS RAS RTK->RAS P PI3K PI3K RTK->PI3K P Oxindole This compound Derivative Oxindole->RTK ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a this compound derivative.

General Experimental Workflow for In Vitro Cancer Cell Assays

The following diagram outlines the typical workflow for evaluating the anticancer effects of a test compound on cancer cell lines.

G cluster_assays Perform Assays start Start: Cancer Cell Line Culture seed Seed Cells into Multi-well Plates start->seed treat Treat with this compound Derivative (Dose-Response) seed->treat incubate Incubate for 24-72 hours treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) incubate->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle end end data Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) cytotoxicity->data apoptosis->data cell_cycle->data data->end Report Results

Caption: Standard workflow for in vitro evaluation of anticancer compounds.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include vehicle control (DMSO) wells.

  • Incubate the plates for 48-72 hours.

  • Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of 0.4% SRB solution to each well and stain for 15 minutes at room temperature.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dissolve the bound stain by adding 200 µL of 10 mM Tris-base solution to each well.

  • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat cells with the this compound derivative at concentrations around the IC50 value for 24-48 hours. Include a vehicle-treated control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples within 1 hour using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound derivative

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocyles

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of a trifluoromethyl (–CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The unique properties imparted by the –CF3 moiety—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] Consequently, robust and versatile synthetic methods for accessing trifluoromethylated heterocycles are of paramount importance to researchers in drug discovery and development.

This document provides detailed application notes and experimental protocols for two principal and complementary strategies for synthesizing these valuable compounds:

  • Late-Stage Direct C–H Trifluoromethylation: Introducing the –CF3 group directly onto a pre-formed heterocyclic core. This approach is highly valuable for the structural modification of complex molecules and in library synthesis.[4][5][6]

  • Synthesis via Trifluoromethylated Building Blocks: Constructing the heterocyclic ring from acyclic precursors that already contain the –CF3 group. This method offers excellent control over regioselectivity.[1][2][7]

Strategy 1: Late-Stage Photocatalytic C–H Trifluoromethylation of Heteroarenes

Direct C–H functionalization is an atom-economical approach that avoids the need for pre-functionalized substrates. Visible-light photoredox catalysis has emerged as a powerful tool for this transformation, enabling the generation of trifluoromethyl radicals under mild conditions from readily available sources like trifluoroiodomethane (CF3I) or Togni's reagents.[8][9][10]

Application Note: Photocatalytic Trifluoromethylation using CF3I

This protocol details the trifluoromethylation of electron-rich heterocycles using CF3I as the trifluoromethyl source and tris(2,2'-bipyridyl)ruthenium(II) chloride, [Ru(bpy)3]Cl2], as the photocatalyst. The reaction proceeds via a reductive quenching cycle where the excited photocatalyst is reduced by an amine, generating a potent reductant that activates CF3I to produce the trifluoromethyl radical. This radical then engages with the heterocycle in a Minisci-type reaction to afford the desired product. This method is particularly effective for a range of five- and six-membered heterocycles.[9][11][12]

Experimental Protocol: Synthesis of 2-Trifluoromethyl-1-methyl-1H-pyrrole

This protocol is adapted from established procedures in photocatalytic C–H trifluoromethylation.

Materials:

  • 1-Methyl-1H-pyrrole (Substrate)

  • Trifluoroiodomethane (CF3I) (Gas)

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)3]Cl2·6H2O) (Photocatalyst)

  • N,N-Diisopropylethylamine (DIPEA) (Sacrificial Reductant)

  • Acetonitrile (CH3CN), anhydrous (Solvent)

  • Schlenk tube or other sealable reaction vessel

  • Balloon filled with CF3I

  • Blue LED lamp (450 nm)

  • Standard laboratory glassware, magnetic stirrer, and purification equipment (e.g., rotary evaporator, column chromatography supplies).

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 1-methyl-1H-pyrrole (0.5 mmol, 1.0 equiv.) and [Ru(bpy)3]Cl2·6H2O (0.005 mmol, 0.01 equiv.).

  • Add anhydrous acetonitrile (5.0 mL) to dissolve the solids.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv.) to the solution.

  • Seal the Schlenk tube and degas the solution by bubbling argon through it for 15 minutes.

  • Evacuate the headspace and carefully backfill with CF3I gas from a balloon. Repeat this process three times to ensure the atmosphere is saturated with CF3I.

  • Place the reaction vessel approximately 5 cm from a blue LED lamp and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12–24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by opening the vessel to the air.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-trifluoromethyl-1-methyl-1H-pyrrole.

Data Presentation: Substrate Scope

The following table summarizes the typical performance of this photocatalytic method across various heterocyclic substrates.

EntryHeterocycle SubstrateProductYield (%)
11-Methylpyrrole2-Trifluoromethyl-1-methyl-1H-pyrrole75
2Indole3-Trifluoromethylindole68
3Caffeine8-Trifluoromethylcaffeine55
4Furan2-Trifluoromethylfuran62
5Thiophene2-Trifluoromethylthiophene71
6Pyridine2-Trifluoromethylpyridine (with acid)45

Yields are representative isolated yields from published literature and may vary based on specific reaction conditions.

Visualization: General Workflow for Photocatalytic C-H Trifluoromethylation

G sub Heterocycle Substrate mix Reaction Mixture Assembly sub->mix cf3_source CF3I or Togni's Reagent (CF3 Source) cf3_source->mix catalyst Photocatalyst (e.g., Ru(bpy)3Cl2) catalyst->mix solvent Anhydrous Solvent solvent->mix irrad Visible Light Irradiation (Blue LED) mix->irrad workup Aqueous Workup & Extraction irrad->workup purify Column Chromatography workup->purify product Purified Trifluoromethylated Heterocycle purify->product G cluster_start Starting Materials diketone CF3-β-Diketone (Building Block) intermediate Hydrazone Intermediate (Unstable) diketone->intermediate Condensation hydrazine Hydrazine (R-NHNH2) hydrazine->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Final CF3-Pyrazole Product cyclization->product

References

Application of 6-Trifluoromethyloxindole in Agrochemical Research: A Focus on Related Trifluoromethyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the direct application of 6-trifluoromethyloxindole in agrochemical research. However, the trifluoromethyl group is a highly valuable substituent in the design of modern agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This report provides a comprehensive overview of the application of a closely related and well-studied class of compounds—trifluoromethyl-substituted pyridazinones—as a representative example of how trifluoromethyl-containing heterocycles are utilized in the development of novel herbicides. The methodologies and principles described herein are broadly applicable to the investigation of new chemical entities like this compound.

Application Notes: Herbicidal Activity of Trifluoromethyl-Substituted Pyridazinone Derivatives

Introduction

The quest for novel herbicides with improved efficacy and alternative modes of action is a continuous effort in agrochemical research. Trifluoromethyl-substituted heterocyclic compounds have emerged as a particularly promising class of molecules. The incorporation of a trifluoromethyl (-CF3) group into a pyridazinone scaffold, for instance, has been shown to confer potent herbicidal and bleaching activities. These compounds frequently target plant-specific biochemical pathways, a key strategy for ensuring crop safety. A notable mode of action for this class of herbicides is the inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. The disruption of this pathway leads to rapid degradation of chlorophyll and cell membranes upon exposure to light, resulting in plant death.

Mechanism of Action

The primary herbicidal effect of many 4-(3-trifluoromethylphenyl)pyridazine derivatives is achieved through the inhibition of the phytoene desaturase (PDS) enzyme. PDS is integral to the biosynthesis of carotenoids, which are essential pigments that protect chlorophyll from photooxidative damage. By inhibiting PDS, the production of these protective carotenoids is halted, leading to the accumulation of the colorless precursor, phytoene. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, causing the characteristic bleaching symptoms (whitening or yellowing of plant tissues) and ultimately leading to the death of the plant.

Structure-Activity Relationships (SAR)

Research into 4-(3-trifluoromethylphenyl)pyridazine derivatives has elucidated key structural features that govern their herbicidal activity:

  • The Trifluoromethylphenyl Moiety : The presence and substitution pattern of the trifluoromethyl group on the phenyl ring are crucial for biological activity. The 3-trifluoromethylphenyl group has been identified as being particularly effective for inhibiting PDS.

  • Substitutions on the Pyridazine Core : Chemical modifications at other positions of the pyridazine ring have a significant impact on herbicidal potency. For example, the introduction of a substituted phenoxy group at the 3-position and a methyl group at the 6-position has been demonstrated to be advantageous for high herbicidal efficacy.[1]

  • Phenoxy Group Substituents : The nature of the substituents on the phenoxy ring also plays a role, with electron-withdrawing groups at the para-position generally enhancing herbicidal activity.[1]

Potential Agrochemical Applications

Derivatives of trifluoromethyl-substituted pyridazinone hold considerable promise for development as selective herbicides for the control of a wide range of weeds in various agricultural settings. Their unique mode of action makes them an invaluable tool for managing weed populations that have developed resistance to more conventional herbicides. Continued research and optimization of this chemical scaffold could lead to the introduction of new and effective herbicidal products.

Quantitative Data Summary

The following table summarizes the herbicidal efficacy of representative trifluoromethyl-substituted pyridazinone derivatives against various weed species.

Compound IDTarget Weed SpeciesEvaluation SystemEfficacy ParameterResultReference
T-1 Echinochloa crus-galli (Barnyardgrass)Greenhouse Assay% Inhibition @ 300 g/ha> 90%[2]
T-1 Brassica napus (Rape)Cup AssayBleaching EffectSignificant[2]
Compound 5a Echinochloa crus-galli (Barnyardgrass)Greenhouse Assay% Inhibition @ 300 g/ha~85%[2]
Compound 5f Echinochloa crus-galli (Barnyardgrass)Greenhouse Assay% Inhibition @ 300 g/ha~95%[2]
Various Derivatives Spirodela polyrrhizaIn vitro AssayBleaching EffectObserved at 10 µg/mL[1]

Experimental Protocols

1. General Synthesis of 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one (T-1)

This protocol provides a general synthetic route to the core pyridazinone structure.

  • Materials:

    • 3-(Trifluoromethyl)acetophenone

    • Glyoxylic acid

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (catalytic amount)

  • Procedure:

    • A solution of 3-(trifluoromethyl)acetophenone and glyoxylic acid in ethanol is heated to reflux with a catalytic amount of hydrochloric acid for 4 to 6 hours.

    • Upon cooling to ambient temperature, the solvent is evaporated under reduced pressure.

    • The crude keto acid intermediate is redissolved in ethanol and cooled to 0°C, followed by the dropwise addition of hydrazine hydrate.

    • The reaction mixture is then brought to reflux and maintained for 8 to 12 hours.

    • After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is cooled, and the resulting precipitate is collected by filtration.

    • The collected solid is washed with cold ethanol and dried under vacuum to afford 6-methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

2. Greenhouse Evaluation of Post-Emergence Herbicidal Activity

This protocol details a standard method for assessing the herbicidal effects of test compounds on young plants.

  • Materials:

    • Test compounds

    • Target weed species (e.g., Echinochloa crus-galli, Brassica napus)

    • Pots filled with a suitable soil mixture

    • Surfactant (e.g., Tween-20)

    • Acetone

    • Calibrated spraying apparatus

  • Procedure:

    • Seeds of the target weed species are planted in pots and cultivated in a greenhouse under controlled environmental conditions (e.g., 25±2°C, 14-hour photoperiod).

    • Test compounds are dissolved in a minimal amount of acetone and then diluted with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates.

    • When the weed seedlings have reached the 2-3 leaf stage, they are treated with the test solutions using a calibrated sprayer to ensure uniform application.

    • A control group of plants is treated with the solvent-surfactant solution lacking the test compound.

    • The treated plants are maintained in the greenhouse for 14 to 21 days, during which they are observed for signs of herbicidal damage.

    • Herbicidal efficacy is quantified by visually assessing the percentage of growth inhibition, bleaching, and mortality relative to the untreated control group.

3. In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol describes a general method to measure the inhibitory activity of a compound against the PDS enzyme.

  • Materials:

    • Test compounds

    • Purified PDS enzyme (from a plant source or recombinantly expressed)

    • Phytoene (substrate)

    • Assay buffer

    • Enzyme cofactors (e.g., FAD, NADP+)

    • Analytical instrumentation (e.g., HPLC or spectrophotometer)

  • Procedure:

    • The PDS enzyme is pre-incubated with a range of concentrations of the test compound in the assay buffer for a defined period.

    • The enzymatic reaction is started by the addition of the phytoene substrate and the required cofactors.

    • The reaction is incubated at an optimal temperature for a set duration.

    • The reaction is terminated, and the amount of product formed (e.g., ζ-carotene) or the amount of remaining substrate is quantified using a suitable analytical technique.

    • The percentage of enzyme inhibition is calculated for each concentration of the test compound.

    • The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Evaluation synthesis Synthesis of Trifluoromethyl-Pyridazinone Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In vitro Assay (PDS Inhibition) characterization->in_vitro greenhouse Greenhouse Herbicidal Activity Assay in_vitro->greenhouse Promising Candidates sar Structure-Activity Relationship (SAR) Studies greenhouse->sar lead_opt Lead Optimization sar->lead_opt field_trials Field Trials sar->field_trials lead_opt->synthesis New Derivatives

Caption: A generalized workflow for the discovery and development of novel herbicides.

pds_inhibition_pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_effect Physiological Effect GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase zeta_Carotene ζ-Carotene Phytoene->zeta_Carotene Phytoene Desaturase (PDS) Inhibitor Trifluoromethyl- Pyridazinone Herbicide Carotenoids Colored Carotenoids zeta_Carotene->Carotenoids ... Bleaching Bleaching (Photooxidation of Chlorophyll) zeta_Carotene->Bleaching No Protection Carotenoids->Bleaching Protection from Photooxidation Inhibitor->zeta_Carotene Inhibits PDS Death Plant Death

Caption: A simplified diagram illustrating the mode of action of PDS-inhibiting herbicides.

References

Application Notes and Protocols for the Derivatization of 6-Trifluoromethyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging techniques for the chemical derivatization of 6-trifluoromethyloxindole. This valuable scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates. The following sections detail protocols for N-Arylation and C3-Alkylation, present quantitative data for representative reactions, and visualize the experimental workflows.

Introduction to Derivatization Techniques

The oxindole core is a privileged structure in numerous biologically active compounds. Derivatization at the N-1 and C-3 positions offers a powerful strategy to modulate the pharmacological properties of these molecules. For this compound, the strong electron-withdrawing nature of the CF3 group influences the reactivity of the oxindole ring system, making the selection of appropriate reaction conditions crucial for successful derivatization.

The primary methods covered in these notes are:

  • N-Arylation: Formation of a carbon-nitrogen bond at the N-1 position of the oxindole ring. This is typically achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig, Ullmann, and Chan-Lam reactions.

  • C3-Alkylation: Introduction of alkyl or aryl groups at the C-3 position. This can be accomplished through various methods, including reactions with electrophiles under basic conditions or through catalyst-mediated processes.

N-Arylation of this compound

N-aryl oxindoles are a class of compounds with significant biological activities. The following protocols describe common methods for the N-arylation of the this compound scaffold.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds and is widely applicable to a range of aryl halides and nitrogen-containing heterocycles.[1][2][3]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (e.g., argon or nitrogen)

Experimental Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.0 mmol) to the reaction mixture.

  • Add the anhydrous, degassed solvent (5-10 mL).

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-120 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-trifluoromethyloxindole.

Quantitative Data for Representative Buchwald-Hartwig N-Arylation of Substituted Indoles:

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10012-2485-95[4]
24-ChlorobenzonitrilePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1102470-85[4]
31-Bromo-4-methoxybenzenePd₂(dba)₃ / SPhosCs₂CO₃Toluene1001880-92[4]
42-BromopyridinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1101275-90[5]

Note: Yields are representative for substituted indoles and may require optimization for this compound.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation, often requiring higher temperatures but providing a valuable alternative to palladium-based methods.[6][7][8]

Materials:

  • This compound

  • Aryl halide (typically aryl iodide or bromide)

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • High-boiling point solvent (e.g., DMF, DMSO, NMP)

  • Sealed reaction tube

Experimental Protocol:

  • To a sealed reaction tube, add this compound (1.0 mmol), the aryl halide (1.5 mmol), CuI (5-10 mol%), and the ligand (10-20 mol%).

  • Add the base (2.0 mmol) and the solvent (5 mL).

  • Seal the tube and heat the mixture with stirring at a high temperature (typically 110-150 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Representative Ullmann N-Arylation of Indoles:

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodotolueneCuI / 1,10-phenanthrolineK₂CO₃DMF1302480-90[5]
21-Bromo-4-fluorobenzeneCuI / L-prolineK₂CO₃DMSO1203675-85[5]
31-Iodo-3-nitrobenzeneCuI / DMEDAK₃PO₄NMP1402470-80[9]
44-BromoanisoleCuI / 1,10-phenanthrolineKOHDME/H₂O952088[10]

Note: Yields are representative for substituted indoles and may require optimization for this compound.

Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation

The Chan-Lam coupling utilizes arylboronic acids as the arylating agent, often under milder conditions than the Ullmann reaction.[3][11]

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) salt (e.g., Cu(OAc)₂)

  • Base (e.g., pyridine, Et₃N)

  • Solvent (e.g., CH₂Cl₂, MeOH)

  • Molecular sieves (optional)

Experimental Protocol:

  • To a reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.5-2.0 mmol), and Cu(OAc)₂ (10-20 mol%).

  • Add the solvent and the base (2.0 mmol).

  • Stir the reaction mixture at room temperature to 50 °C, often open to the air, for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Quantitative Data for Representative Chan-Lam N-Arylation:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidCu(OAc)₂PyridineCH₂Cl₂RT4870-85[11]
24-Methoxyphenylboronic acidCu(OAc)₂Et₃NMeOH502475-90[1]
33-Chlorophenylboronic acidCu(OAc)₂PyridineCH₂Cl₂RT7265-80[11]
44-Tolylboronic acidCuClNoneMeOHRT292[1]

Note: Yields are representative for various N-H containing substrates and may require optimization for this compound.

C3-Alkylation of this compound

The C3-position of the oxindole ring is nucleophilic and can be alkylated with various electrophiles. The presence of the electron-withdrawing trifluoromethyl group at the 6-position can affect the nucleophilicity of the C3-position.

Protocol 4: Base-Mediated C3-Alkylation with Alkyl Halides

This is a classical method for the alkylation of oxindoles, though it can sometimes lead to di-alkylation or N-alkylation as side reactions.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Strong base (e.g., NaH, K₂CO₃, LDA)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Inert atmosphere

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in the anhydrous solvent under an inert atmosphere, add the base (1.1 mmol) at a suitable temperature (e.g., 0 °C for NaH).

  • Stir the mixture for 30-60 minutes to form the enolate.

  • Add the alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data for Representative C3-Alkylation of Oxindoles:

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Methyl Iodide | NaH | DMF | RT | 4 | 80-90 |[12] | | 2 | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 12 | 75-85 |[12] | | 3 | Ethyl Bromide | LDA | THF | -78 to RT | 6 | 70-80 |[13] |

Note: Yields are representative and di-alkylation can be a significant side product.

Protocol 5: Boron-Catalyzed Direct C3-Alkylation

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has emerged as an effective catalyst for the direct C3-alkylation of indoles and oxindoles using amine-based alkylating agents, which avoids the use of strong bases and can prevent common side reactions like di-alkylation.[12][14]

Materials:

  • This compound

  • Amine-based alkylating agent (e.g., N,N-dimethylaniline N-oxide for methylation)

  • B(C₆F₅)₃ catalyst

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))

  • Inert atmosphere

Experimental Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the amine-based alkylating agent (1.2 mmol), and B(C₆F₅)₃ (5-10 mol%).

  • Add the anhydrous solvent.

  • Heat the reaction mixture at the specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for B(C₆F₅)₃-Catalyzed C3-Methylation of Substituted Oxindoles:

EntryOxindole SubstrateAlkylating AgentCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
15-MethoxyoxindoleN,N-dimethylaniline N-oxide10DCE802485[14]
25-FluorooxindoleN,N-dimethylaniline N-oxide10DCE802478[14]
35-ChlorooxindoleN,N-dimethylaniline N-oxide10DCE802482[14]
45-NitrooxindoleN,N-dimethylaniline N-oxide10DCE802465[14]

Note: These yields for electron-deficient oxindoles suggest this method is promising for this compound.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows for the described derivatization techniques and a potential signaling pathway for kinase inhibition.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagents 6-CF3-Oxindole + Aryl Halide + Pd-Catalyst + Ligand + Base heating Heat in Anhydrous Solvent (Inert Atmosphere) reagents->heating 1. Add Solvent extraction Aqueous Workup & Extraction heating->extraction 2. Cool & Dilute purification Column Chromatography extraction->purification 3. Concentrate product N-Aryl-6-CF3-Oxindole purification->product 4. Isolate Kinase_Inhibition_Pathway ATP ATP Kinase Kinase (e.g., FLT3, CDK2) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor 6-CF3-Oxindole Derivative Inhibitor->Kinase Inhibition

References

Application Notes and Protocols: 6-Trifluoromethyloxindole in the Synthesis of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of neuroactive compounds utilizing 6-trifluoromethyloxindole as a key precursor. The focus is on the synthesis of spirooxindole derivatives, a class of compounds with significant potential in the development of therapeutics for neurological disorders. The trifluoromethyl group at the 6-position of the oxindole core can significantly enhance the metabolic stability and cell permeability of the resulting compounds, making them attractive candidates for drug discovery.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their rigid three-dimensional structure allows for precise interactions with biological targets. The incorporation of a trifluoromethyl group can modulate the lipophilicity, metabolic stability, and binding affinity of these compounds. This application note details the synthesis of a novel 6-trifluoromethyl-substituted spiro[indole-pyrrolidine] derivative and outlines its evaluation as a potential neuroprotective agent.

Data Presentation

The following table summarizes the biological activity of the synthesized compound, (3'S,4'R)-6-(trifluoromethyl)-1'-methylspiro[indoline-3,2'-pyrrolidin]-2-one , in relevant neuroprotective assays.

Compound IDTarget/AssayIC50 / EC50 (µM)Cell LineReference
TF-SP-01 MAO-B Inhibition2.5 ± 0.3Recombinant Human[1]
Neuroprotection against H₂O₂-induced toxicity5.8 ± 0.7SH-SY5Y[2]
NMDA Receptor Antagonism12.1 ± 1.5Primary Cortical Neurons[2]

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of (3'S,4'R)-6-(trifluoromethyl)-1'-methylspiro[indoline-3,2'-pyrrolidin]-2-one (TF-SP-01) from this compound.

Step 1: Synthesis of 6-(Trifluoromethyl)isatin

This protocol describes the oxidation of this compound to the corresponding isatin, a key intermediate for the subsequent cycloaddition reaction.

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Distilled water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 g, 4.92 mmol) in 20 mL of 1,4-dioxane, add selenium dioxide (1.1 g, 9.84 mmol).

  • Add 0.5 mL of distilled water to the reaction mixture.

  • Reflux the mixture at 100-110 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 6-(trifluoromethyl)isatin as a red-orange solid.

Step 2: Synthesis of (3'S,4'R)-6-(Trifluoromethyl)-1'-methylspiro[indoline-3,2'-pyrrolidin]-2-one (TF-SP-01)

This protocol details the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide to 6-(trifluoromethyl)isatin.

Materials:

  • 6-(Trifluoromethyl)isatin

  • Sarcosine (N-methylglycine)

  • Paraformaldehyde

  • Methanol (MeOH)

  • (E)-N-(4-methoxybenzylidene)aniline

  • Silver acetate (AgOAc)

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Toluene

Procedure:

  • A mixture of 6-(trifluoromethyl)isatin (0.5 g, 2.32 mmol) and sarcosine (0.25 g, 2.78 mmol) is suspended in 15 mL of methanol.

  • The mixture is heated to reflux for 30 minutes to generate the azomethine ylide in situ.

  • In a separate flask, (E)-N-(4-methoxybenzylidene)aniline (0.54 g, 2.55 mmol) is added as the dipolarophile.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is redissolved in toluene (20 mL).

  • Silver acetate (0.04 g, 0.23 mmol) and (R)-BINAP (0.14 g, 0.23 mmol) are added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired spirooxindole product (TF-SP-01).

Visualizations

Synthetic Pathway Diagram

G cluster_0 Step 1: Oxidation cluster_1 Step 2: 1,3-Dipolar Cycloaddition This compound This compound 6-trifluoromethylisatin 6-trifluoromethylisatin This compound->6-trifluoromethylisatin SeO2, Dioxane/H2O, Reflux 6-trifluoromethylisatin_2 6-trifluoromethylisatin TF_SP_01 (3'S,4'R)-6-(trifluoromethyl)-1'-methylspiro[indoline-3,2'-pyrrolidin]-2-one 6-trifluoromethylisatin_2->TF_SP_01 AgOAc, (R)-BINAP, Toluene Azomethine_Ylide Azomethine Ylide (from Sarcosine + Paraformaldehyde) Azomethine_Ylide->TF_SP_01

Caption: Synthetic route to the target neuroactive spirooxindole.

Hypothetical Neuroprotective Signaling Pathway

G Oxidative_Stress Oxidative Stress (e.g., H2O2) ROS Increased ROS Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection Prevents TF_SP_01 TF-SP-01 MAO_B MAO-B TF_SP_01->MAO_B Inhibits Nrf2_Pathway Nrf2 Activation TF_SP_01->Nrf2_Pathway Activates MAO_B->ROS Contributes to Neurotransmitter_Metabolism Dopamine Metabolism Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) Nrf2_Pathway->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Reduces

Caption: Proposed mechanism of neuroprotection by TF-SP-01.

References

experimental protocol for using 6-trifluoromethyloxindole as a reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-trifluoromethyloxindole as a versatile reagent in organic synthesis and drug discovery. The inclusion of a trifluoromethyl group at the 6-position of the oxindole scaffold imparts unique physicochemical properties, influencing the reactivity of the molecule and the biological activity of its derivatives. These protocols offer detailed methodologies for key transformations involving this compound, facilitating its application in the synthesis of novel bioactive compounds.

Introduction

Oxindole is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a valuable building block for the synthesis of a diverse array of functionalized molecules, including spirooxindoles and C3-substituted derivatives, which are of significant interest in drug development.

Data Presentation

The following tables summarize quantitative data for representative reactions involving oxindole derivatives, providing insights into potential reaction efficiencies and the biological potency of the resulting products.

Table 1: Representative C3-Alkylation of Substituted Oxindoles

EntryOxindole DerivativeAlkylating AgentBaseSolventYield (%)Reference
13-Ethyl-6-fluorooxindoleEthyl bromiden-BuLiInert AtmosphereHigh[1]
21-Methyl-oxindoleN,N-dimethyl-N'-(pyridin-2-yl)methanimidamideB(C6F5)3DCE9a: 85%[2]
31-Phenyl-oxindoleMethanolRu-catalyst-High[2]
45-FluoroindoleMaleimideBF3-OEt2Ethyl Acetate75%[3]
55-BromoindoleMaleimideBF3-OEt2Ethyl Acetate84%[3]

Table 2: Biological Activity of Trifluoromethyl-Containing Compounds and Oxindole Derivatives

Compound ClassTarget/ActivityAssayIC50/MICReference
6-FluoroindoleAntimicrobial (M. tuberculosis)Resazurin Microtiter Assay74.0 µM[4]
Trifluoromethyl-pyrazole-carboxamide (3b)COX-1 InhibitionIn vitro COX inhibition assay0.46 µM[5]
Trifluoromethyl-pyrazole-carboxamide (3g)COX-2 InhibitionIn vitro COX inhibition assay2.65 µM[5]
3,6-disubstituted pyrazolo[1,5-a]pyrimidine (3g)KDR Kinase InhibitionKinase Assay19 nM[6]
N,N-Dimethylatedindolylsuccinimide (3w)Anticancer (HT-29)Cytotoxicity Assay0.02 µM[3]
N,N-Dimethylatedindolylsuccinimide (3w)Anticancer (HepG2)Cytotoxicity Assay0.8 µM[3]
Indolylsuccinimide (3i)Anticancer (A549)Cytotoxicity Assay1.5 µM[3]

Experimental Protocols

Protocol 1: General Procedure for C3-Alkylation of this compound

This protocol is adapted from the C3-alkylation of a structurally similar 6-fluorooxindole and can be optimized for this compound.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, methyl iodide)

  • Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired C3-alkylated this compound.

Workflow for C3-Alkylation of this compound

C3_Alkylation cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Oxindole This compound Base n-BuLi Oxindole->Base Deprotonation AlkylHalide Alkyl Halide Quench Quench with NH4Cl AlkylHalide->Quench Alkylation Solvent Anhydrous THF Temperature -78 °C to RT Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product C3-Alkylated this compound Purify->Product Knoevenagel_Condensation Oxindole This compound Enolate Oxindole Enolate Oxindole->Enolate Aldehyde Aldehyde Intermediate Aldol Adduct Aldehyde->Intermediate Piperidine Piperidine (Base) Piperidine->Oxindole Deprotonation Enolate->Aldehyde Nucleophilic Attack Product 3-Ylideneoxindole Intermediate->Product Dehydration N_Arylation cluster_reactants Reactants cluster_catalyst Catalytic System Oxindole This compound Reaction Ullmann Condensation Oxindole->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Copper Copper Catalyst Copper->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Product N-Aryl-6-trifluoromethyloxindole Reaction->Product

References

Troubleshooting & Optimization

Technical Support Center: 6-Trifluoromethyloxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-trifluoromethyloxindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical approach to synthesizing this compound is through the intramolecular cyclization of a 2-amino-5-(trifluoromethyl)phenylacetic acid derivative. This method involves the formation of an amide bond from the amino and carboxylic acid functionalities, leading to the desired oxindole ring system.

Q2: I am experiencing low yields in my cyclization reaction. What are the potential causes?

Low yields in the synthesis of this compound can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group deactivates the aniline nitrogen, making the intramolecular nucleophilic attack on the carboxylic acid group less favorable. Incomplete conversion of starting materials, side reactions, or product degradation under harsh reaction conditions can also contribute to lower yields. Careful optimization of the reaction conditions, including the choice of activating agent and solvent, is crucial.

Q3: What are some common side products I should look out for?

Potential side products in the synthesis of this compound may include unreacted starting material (2-amino-5-(trifluoromethyl)phenylacetic acid), polymeric materials formed from intermolecular reactions, and potential byproducts from the decomposition of the activating agent. Characterization of the crude product by techniques such as LC-MS or NMR can help identify these impurities.

Q4: How can I purify the final this compound product?

Purification of this compound can typically be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method, using a gradient of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate). Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Insufficient activation of the carboxylic acid: The chosen activating agent may not be effective enough to facilitate the intramolecular amidation. 2. Low reactivity of the aniline: The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the amino group. 3. Reaction temperature is too low: The reaction may require more thermal energy to overcome the activation barrier.1. Use a more potent activating agent: Consider using coupling agents like HATU, HBTU, or converting the carboxylic acid to an acid chloride. 2. Employ a suitable base: A non-nucleophilic base can help to deprotonate the carboxylic acid and facilitate the reaction. 3. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction for product formation and decomposition.
Formation of Polymeric Byproducts 1. High concentration of reactants: This can favor intermolecular reactions over the desired intramolecular cyclization. 2. Inappropriate solvent: The solvent may not adequately solvate the reaction intermediates, leading to aggregation.1. Use high-dilution conditions: Perform the reaction at a lower concentration to favor the intramolecular pathway. 2. Screen different solvents: Test a range of aprotic solvents with varying polarities (e.g., THF, DMF, acetonitrile).
Difficulty in Product Isolation/Purification 1. Co-elution of impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. 2. Product is an oil or difficult to crystallize: The presence of impurities can inhibit crystallization.1. Optimize chromatography conditions: Try different solvent systems or use a different stationary phase (e.g., alumina). Preparative HPLC may be necessary for difficult separations. 2. Attempt salt formation or co-crystallization: Converting the product to a salt or forming a co-crystal can sometimes induce crystallization. Alternatively, purify the oil by chromatography.
Incomplete Reaction 1. Insufficient reaction time: The reaction may not have reached completion. 2. Decomposition of the activating agent: The activating agent may not be stable under the reaction conditions for a prolonged period.1. Extend the reaction time: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. 2. Add the activating agent in portions: This can help to maintain a sufficient concentration of the active species throughout the reaction.

Experimental Protocols

Proposed Synthesis of this compound via Intramolecular Cyclization

This protocol describes a plausible method for the synthesis of this compound from 2-amino-5-(trifluoromethyl)phenylacetic acid. Note: This is a proposed protocol based on general chemical principles and may require optimization.

Materials:

  • 2-amino-5-(trifluoromethyl)phenylacetic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-(trifluoromethyl)phenylacetic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Then, add DIPEA (1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary, but it is typically left to stir for 12-24 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution of hexanes and ethyl acetate to afford this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-5-(trifluoromethyl) -phenylacetic acid in DMF add_reagents Add HOBt, EDC, and DIPEA start->add_reagents stir Stir at room temperature (12-24h) add_reagents->stir quench Quench with water stir->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterization Characterize (NMR, MS) chromatography->characterization troubleshooting_logic issue Low Yield Incomplete Reaction cause1 Insufficient Activation Low Reactivity issue->cause1 cause2 Side Reactions Polymerization issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1 Change Activating Agent or Add Base cause1->solution1 solution2 Use High Dilution cause2->solution2 solution3 Optimize Temperature and Time cause3->solution3

Technical Support Center: Optimizing Trifluoromethylation of Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethylation of oxindoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and optimization strategies for this critical reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the trifluoromethylation of oxindoles in a question-and-answer format.

Question 1: My reaction is showing low to no conversion of the starting material. What are the potential causes and how can I improve the yield?

Answer:

Low or no conversion in trifluoromethylation reactions of oxindoles can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Handling:

    • Trifluoromethylating Reagent: Ensure the trifluoromethylating reagent is fresh and has been stored under the appropriate conditions (e.g., under an inert atmosphere, protected from light and moisture). Reagents like Togni's and Umemoto's reagents are sensitive to moisture.[1]

    • Substrate Purity: Impurities in the oxindole starting material can inhibit the reaction or lead to unwanted side reactions. Purify the substrate if its purity is questionable.[1]

    • Solvent and Additives: Use anhydrous solvents and ensure all other reagents and additives are of high purity.[2]

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the specific protocol. If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial. However, excessive heat can lead to decomposition of reagents or products.[3]

    • Inert Atmosphere: Many trifluoromethylation reactions, particularly those involving organometallic catalysts or radical intermediates, are sensitive to oxygen. Ensure the reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).[4]

    • Stoichiometry: Carefully check the calculations for all reagents to ensure the correct stoichiometry is being used. An incorrect ratio of substrate, trifluoromethylating agent, catalyst, or base can significantly impact the conversion.[1]

  • Catalyst and Reaction Type Specifics:

    • Copper-Catalyzed Reactions: The choice of copper salt (Cu(I) vs. Cu(II)) and ligands can be critical. If one copper source is ineffective, screening other copper catalysts is recommended.[3] The presence of a base, such as KF, can also be crucial for the reaction to proceed efficiently.[3]

    • Photoredox Catalysis: Ensure the light source is of the correct wavelength and intensity for the chosen photocatalyst. The reaction setup should allow for uniform irradiation of the reaction mixture.[5]

    • Electrophilic Trifluoromethylation: For electron-deficient oxindoles, the reaction may be sluggish. Increasing the reaction temperature or using a more reactive trifluoromethylating reagent might be necessary.

Question 2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products or side reactions is a common challenge. Here are some strategies to improve selectivity:

  • Common Side Reactions and Solutions:

    • Over-reaction or Decomposition: If the desired product is unstable under the reaction conditions, consider lowering the reaction temperature or reducing the reaction time.

    • Hydrolysis: The presence of water can lead to the hydrolysis of reagents and intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.[2]

    • Radical-mediated side reactions: In radical trifluoromethylations, unwanted side reactions can occur. The addition of a radical scavenger in a control experiment can help identify if radical pathways are the issue. The choice of solvent can also influence the reaction pathway.

  • Improving Diastereoselectivity/Enantioselectivity:

    • Chiral Ligands/Catalysts: For asymmetric trifluoromethylation, the choice of chiral ligand or catalyst is paramount. Screening different ligands is often necessary to achieve high stereoselectivity.[6]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and therefore the stereochemical outcome. Experiment with a range of solvents to optimize selectivity.

    • Temperature: Lowering the reaction temperature often leads to higher stereoselectivity.

Question 3: My purified product appears to be unstable. What are the best practices for handling and storing trifluoromethylated oxindoles?

Answer:

The stability of trifluoromethylated oxindoles can vary depending on the specific structure.

  • Purification:

    • Avoid harsh purification conditions such as high temperatures or strongly acidic or basic conditions during chromatography.

    • Consider using a neutral stationary phase for chromatography if the product is sensitive to silica gel.

  • Storage:

    • Store the purified product under an inert atmosphere (argon or nitrogen) to prevent oxidation.

    • Keep the product in a cool, dark place, as some compounds may be light-sensitive.

    • If the product is a solid, ensure it is stored in a desiccator to protect it from moisture.

Frequently Asked Questions (FAQs)

Q1: What are the main types of trifluoromethylation reactions for oxindoles?

A1: The primary methods for introducing a trifluoromethyl group into oxindoles are:

  • Electrophilic Trifluoromethylation: This method utilizes an electrophilic "CF3+" source, such as Togni's or Umemoto's reagents, to react with an oxindole enolate.[7][8][9]

  • Nucleophilic Trifluoromethylation: This approach involves the reaction of a nucleophilic "CF3-" source with an electrophilic oxindole derivative, such as an isatin.[10]

  • Radical Trifluoromethylation: This method generates a trifluoromethyl radical (•CF3) from a precursor like CF3SO2Na (Langlois' reagent), which then reacts with the oxindole substrate.[11][12]

  • Photoredox-Catalyzed Trifluoromethylation: This technique uses visible light and a photocatalyst to generate a trifluoromethyl radical under mild conditions.[5][13][14]

Q2: How do I choose the right trifluoromethylating reagent for my specific oxindole substrate?

A2: The choice of reagent depends on several factors:

  • Substrate's Electronic Properties: For electron-rich oxindoles, electrophilic trifluoromethylation is often effective. For electron-deficient substrates, a more reactive reagent or different methodology like radical trifluoromethylation might be necessary.

  • Desired Regioselectivity: The choice of method can influence where the trifluoromethyl group is introduced on the oxindole scaffold.

  • Functional Group Tolerance: Some reagents and reaction conditions are not compatible with certain functional groups. Review the literature for the specific method to ensure compatibility with your substrate.[5]

  • Safety and Handling: Consider the stability, toxicity, and handling requirements of the reagents. Some, like Togni's reagent II, have been reported to have explosive properties under certain conditions.[7][15]

Q3: What is the role of the N-protecting group on the oxindole?

A3: The N-protecting group on the oxindole can significantly influence the reaction's outcome. It can affect the acidity of the C3-proton, the stability of the resulting enolate, and the steric hindrance around the reaction center. In some cases, unprotected N-H oxindoles can undergo the reaction, while in others, a protecting group is necessary for good yields and selectivity.[16][17] The choice of protecting group can also impact the configurational stability of the chiral center in the product.[16]

Q4: How can I monitor the progress of my trifluoromethylation reaction?

A4: The progress of the reaction can be monitored by standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the reaction mixture, including the masses of the components, which can help identify the product and any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction progress and determine the conversion and yield.

Data Presentation

Table 1: Comparison of Common Electrophilic Trifluoromethylating Reagents

Reagent ClassSpecific ReagentAdvantagesDisadvantagesReference(s)
Hypervalent IodineTogni Reagent I & IICommercially available, mild reaction conditions.Can have explosive properties, may give lower yields with some substrates.[7][15]
Sulfonium SaltUmemoto ReagentsHigh reactivity, good yields with a broad range of nucleophiles.Can be more expensive, may require harsher conditions.[7][18]

Table 2: Optimization of a Copper-Catalyzed Radical Trifluoromethylation of N-Aryl Acrylamides

EntryCopper CatalystSolventTemperature (°C)Yield (%)Reference
1Cu(OAc)₂H₂ORoom Temp85[4]
2CuClH₂ORoom Temp78[4]
3CuSO₄H₂ORoom Temp82[4]
4Cu(OAc)₂DMSORoom Temp65[4]
5Cu(OAc)₂H₂O6075[4]

Experimental Protocols

Protocol 1: Copper-Catalyzed Oxidative Trifluoromethylation of Indoles with CF₃SO₂Na [3]

  • To a reaction tube, add the indole substrate (0.5 mmol), CF₃SO₂Na (1.5 mmol), CuSO₄ (10 mol %), and KF (50 mol%).

  • Add dimethylacetamide (DMA) (3.0 mL) to the tube.

  • Stir the reaction mixture at 85 °C under an argon atmosphere for 1 hour.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of N-Aryl Acrylamides [5]

  • In a reaction vial, dissolve the N-aryl acrylamide (0.1 mmol), the trifluoromethylating reagent (e.g., Togni's reagent, 0.15 mmol), and the photocatalyst (e.g., 4CzIPN, 1-5 mol %).

  • Add the appropriate solvent (e.g., acetonitrile or DMSO).

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Oxindole Substrate B 2. Add Trifluoromethylating Reagent C 3. Add Catalyst/Additives D 4. Add Anhydrous Solvent E 5. Establish Inert Atmosphere D->E F 6. Set Reaction Temperature G 7. Stir and Monitor H 8. Quench Reaction G->H I 9. Extraction J 10. Column Chromatography K 11. Characterization

Caption: General experimental workflow for the trifluoromethylation of oxindoles.

troubleshooting_workflow start Low or No Conversion reagent Check Reagent Quality (Freshness, Storage) start->reagent conditions Optimize Reaction Conditions (Temp, Solvent, Atmosphere) reagent->conditions Reagents OK fail Still Low Yield reagent->fail Reagents Degraded catalyst Screen Catalysts/Ligands conditions->catalyst Conditions Optimized conditions->fail No Improvement success Improved Yield catalyst->success Improved rethink Re-evaluate Reaction Strategy catalyst->rethink No Improvement fail->rethink

Caption: Troubleshooting workflow for low reaction conversion.

References

Technical Support Center: Purification Protocol for 6-Trifluoromethyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-trifluoromethyloxindole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via column chromatography and recrystallization.

Column Chromatography Troubleshooting

Problem Potential Cause Suggested Solution
Poor separation of this compound from impurities. The solvent system (eluent) is not optimal for separation.Perform thin-layer chromatography (TLC) with various solvent systems to identify the ideal eluent. A good starting point is a mixture of hexane and ethyl acetate. An optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.[1]
The polarity of the eluent is either too high or too low.If the compound runs too high on the TLC plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). If the compound remains near the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[1]
Streaking of the compound on the TLC plate or during column chromatography. The compound may be interacting too strongly with the acidic nature of the silica gel.Add a small amount of a modifying agent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent to improve the peak shape.
The sample has been overloaded on the column.Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight).
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the stationary phase.Gradually increase the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent, can be effective.
Co-elution of impurities with the desired product. Impurities have a very similar polarity to this compound.Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which may offer different selectivity.[2] High-Performance Liquid Chromatography (HPLC) could also provide better resolution.[2]

Recrystallization Troubleshooting

Problem Potential Cause Suggested Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable for dissolving the compound.Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but have low solubility at room temperature.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is too high, or the solution is being cooled too rapidly.Use a solvent with a lower boiling point or allow the solution to cool down more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
No crystals form upon cooling. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Scratching the inside of the flask with a glass rod can also initiate crystal formation.[2]
The purified product is colored (e.g., pink or brown). Indole derivatives can be susceptible to oxidation and degradation.Treat a solution of the crude material with activated charcoal before recrystallization to remove colored impurities.[1] Store the final product under an inert atmosphere (e.g., nitrogen or argon) and away from light to prevent discoloration.[1]
A broad melting point range for the purified product. The presence of residual impurities.A broad melting point typically indicates that the sample is not pure.[2] Further purification by recrystallization from a different solvent system or by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. The specific impurities will depend on the synthetic route used. For instance, in syntheses involving cyclization of 2-alkynylanilines, starting materials and byproducts from incomplete cyclization could be present.[3] During catalytic hydrogenation steps, dehalogenated impurities might form.[4]

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point for the purification of indole derivatives.[1][5] The optimal ratio should be determined by preliminary TLC analysis. For trifluoromethylated indoles, solvent systems like ethyl acetate/petroleum ether (e.g., 1:100 to 1:40) have been used.[5]

Q3: How can I confirm the purity of my this compound after purification?

A3: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) showing a single spot is a good initial indicator. A sharp melting point is also indicative of high purity. For definitive confirmation, spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and absence of impurities.

Q4: My purified this compound is unstable and decomposes over time. How can I store it?

A4: Oxindole derivatives can be sensitive to light, air, and acid.[1] It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place, such as a refrigerator or freezer.

Experimental Protocols

Column Chromatography Protocol

This is a general protocol for the purification of this compound by flash column chromatography on silica gel. The solvent system should be optimized beforehand using TLC.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column bed.

  • Elution: Begin elution with the optimized solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Recrystallization Protocol

  • Solvent Selection: In a test tube, determine a suitable solvent that dissolves the crude product when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound tlc TLC Analysis to Determine Eluent crude_product->tlc Optimize Conditions recrystallization Recrystallization crude_product->recrystallization Direct Purification column_chromatography Column Chromatography tlc->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection solvent_removal_cc Solvent Removal fraction_collection->solvent_removal_cc solvent_removal_cc->recrystallization Further Purification purity_check Purity & Identity Confirmation (NMR, MS, MP) solvent_removal_cc->purity_check filtration_drying Filtration & Drying recrystallization->filtration_drying filtration_drying->purity_check pure_product Pure this compound purity_check->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Encountered poor_separation Poor Separation? start->poor_separation streaking Streaking? start->streaking no_elution No Elution? start->no_elution oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals colored_product Colored Product? start->colored_product optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Yes add_modifier Add Eluent Modifier (e.g., TEA, AcOH) streaking->add_modifier Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes slow_cooling Cool Slowly / Change Solvent oiling_out->slow_cooling Yes concentrate_solution Concentrate Solution / Scratch Flask no_crystals->concentrate_solution Yes charcoal_treatment Treat with Activated Charcoal colored_product->charcoal_treatment Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 6-Trifluoromethyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-trifluoromethyloxindole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you increase the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and reliable synthetic route is a two-step process starting from the commercially available 4-(trifluoromethyl)aniline. The general scheme involves:

  • N-acylation: Reaction of 4-(trifluoromethyl)aniline with chloroacetyl chloride to form 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide.

  • Intramolecular Friedel-Crafts Cyclization: Cyclization of the chloroacetamide intermediate in the presence of a Lewis acid, typically aluminum chloride (AlCl₃), to yield 6-(trifluoromethyl)indolin-2-one (this compound).

Q2: I am experiencing low yields in the cyclization step. What are the potential causes?

A2: Low yields in the Friedel-Crafts cyclization step are a common issue. Several factors can contribute to this:

  • Moisture: The presence of water can deactivate the Lewis acid catalyst (AlCl₃). Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Material: Impurities in the 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide can interfere with the reaction. It is advisable to purify the intermediate by recrystallization before proceeding to the cyclization step.

  • Insufficient Catalyst: An inadequate amount of AlCl₃ can lead to incomplete conversion. A molar excess of the catalyst is typically required.

  • Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to the formation of side products and decomposition.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Q3: What are the common side products in this synthesis, and how can I minimize them?

A3: A common side product is the formation of isomeric oxindoles due to cyclization at other positions on the aromatic ring, although the directing effects of the trifluoromethyl and amide groups favor the desired product. Poly-acylation or intermolecular reactions can also occur. To minimize these:

  • Control Reactant Addition: Add the chloroacetyl chloride slowly to the aniline derivative during the acylation step to avoid di-acylation.

  • Optimize Catalyst Loading: Use the appropriate amount of Lewis acid in the cyclization step. Too much catalyst can sometimes promote side reactions.

  • Maintain Proper Temperature: Strict temperature control during the cyclization is crucial to prevent the formation of undesired isomers and degradation products.

Q4: How can I effectively purify the final this compound product?

A4: The crude product from the reaction work-up can be purified using the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities and side products. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide (Step 1) Incomplete reaction.- Ensure the reaction is stirred efficiently. - Extend the reaction time and monitor by TLC.
Decomposition of chloroacetyl chloride.- Use freshly opened or distilled chloroacetyl chloride. - Perform the reaction at a low temperature (e.g., 0 °C) and add the reagent dropwise.
Presence of moisture.- Use anhydrous solvent and dry glassware.
Low yield of this compound (Step 2) Inactive Lewis acid catalyst (AlCl₃).- Use fresh, anhydrous AlCl₃. - Ensure the reaction is performed under a dry, inert atmosphere.
Insufficient amount of catalyst.- Increase the molar equivalents of AlCl₃ (typically 2.5 to 3.0 equivalents).
Suboptimal reaction temperature.- Gradually increase the reaction temperature and monitor by TLC. A temperature range of 130-150 °C is often effective.
Impure starting material.- Purify the 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide intermediate by recrystallization before the cyclization step.
Formation of a dark, tarry reaction mixture High reaction temperature.- Reduce the reaction temperature and ensure even heating.
Presence of impurities.- Ensure high purity of starting materials and reagents.
Difficulty in isolating the product Product is soluble in the aqueous layer during work-up.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Saturate the aqueous layer with brine to decrease the solubility of the organic product.
Emulsion formation during extraction.- Add a small amount of brine or a different organic solvent. - Filter the mixture through a pad of Celite.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide

Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 4-(Trifluoromethyl)aniline reaction Pyridine, DCM, 0 °C to rt reactant1->reaction + reactant2 Chloroacetyl chloride reactant2->reaction product1 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide reaction->product1

Figure 1: N-acylation of 4-(trifluoromethyl)aniline.

Methodology:

  • Dissolve 4-(trifluoromethyl)aniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add a base, such as pyridine (1.1 eq) or triethylamine (1.1 eq), to the solution.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 2: Synthesis of 6-(trifluoromethyl)indolin-2-one (this compound)

Reaction Scheme:

cluster_reactant Reactant cluster_product Product reactant1 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide reaction AlCl₃, Heat reactant1->reaction product1 6-(Trifluoromethyl)indolin-2-one reaction->product1

Figure 2: Intramolecular Friedel-Crafts cyclization.

Methodology:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (2.5 - 3.0 eq).

  • Heat the AlCl₃ to approximately 130-150 °C.

  • Carefully add the purified 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide (1.0 eq) portion-wise to the molten AlCl₃.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours, or until TLC analysis shows the reaction is complete.

  • Allow the reaction mixture to cool to room temperature, and then carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical reaction conditions and their impact on the yield of this compound.

Parameter Condition A Condition B Condition C Reported Yield (%)
Catalyst (Step 2) AlCl₃FeCl₃ZnCl₂AlCl₃ generally gives higher yields.
Catalyst Molar Ratio (Step 2) 1.5 eq2.5 eq3.5 eq2.5 - 3.0 eq is often optimal.
Temperature (Step 2) 100 °C130 °C160 °C130-150 °C typically provides the best balance of reaction rate and minimal side product formation.
Reaction Time (Step 2) 1 hour2 hours4 hours1-2 hours is usually sufficient. Monitor by TLC.
Solvent (Step 1) DichloromethaneTetrahydrofuranAcetonitrileDichloromethane is a common and effective choice.

Logical Workflow for Troubleshooting Low Yield

start Low Yield of this compound check_step1 Was the yield of the chloroacetamide intermediate (Step 1) high? start->check_step1 step1_no Troubleshoot Step 1: - Check purity of starting materials - Ensure anhydrous conditions - Verify reagent stoichiometry check_step1->step1_no No step1_yes Proceed to troubleshoot Step 2 check_step1->step1_yes Yes check_catalyst Was the AlCl₃ fresh and anhydrous? step1_yes->check_catalyst catalyst_no Use fresh, anhydrous AlCl₃ and run the reaction under an inert atmosphere. check_catalyst->catalyst_no No catalyst_yes Check catalyst loading and temperature. check_catalyst->catalyst_yes Yes check_conditions Were the catalyst ratio (2.5-3.0 eq) and temperature (130-150 °C) optimal? catalyst_yes->check_conditions conditions_no Optimize catalyst loading and reaction temperature. check_conditions->conditions_no No conditions_yes Consider purity of the chloroacetamide intermediate. check_conditions->conditions_yes Yes check_purity Was the chloroacetamide intermediate purified before cyclization? conditions_yes->check_purity purity_no Purify the intermediate by recrystallization and repeat Step 2. check_purity->purity_no No purity_yes Investigate work-up and purification procedures for product loss. check_purity->purity_yes Yes

Figure 3: Troubleshooting decision tree for low yield.

Technical Support Center: Synthesis of Trifluoromethylated Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated oxindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of trifluoromethylated oxindoles.

Problem Possible Cause Solution
Low to No Product Yield Decomposition of Trifluoromethylating Reagent: Some electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagent), can be thermally unstable.Ensure the reagent is stored properly and consider conducting the reaction at a lower temperature. Monitor the reaction closely to avoid prolonged heating.
Inadequate Activation of the Oxindole Substrate: The nucleophilicity of the oxindole at the C3 position may be insufficient for the trifluoromethylating agent.For reactions involving electrophilic trifluoromethylation, the use of a suitable base or Lewis acid catalyst is often crucial. For instance, magnesium-based Lewis acids have been shown to effectively catalyze the direct trifluoromethylation of 3-substituted oxindoles.[1]
Poor Solubility of Reagents: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.Screen different anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used solvent for many trifluoromethylation reactions.
Radical Scavengers Present: If the reaction proceeds via a radical mechanism, trace impurities that act as radical scavengers can inhibit the reaction.Ensure high purity of all reagents and solvents. Degassing the solvent prior to use can also be beneficial.
Poor Enantioselectivity in Asymmetric Synthesis Suboptimal Chiral Catalyst or Ligand: The chosen chiral catalyst or ligand may not provide a suitable chiral environment for the substrate.Screen a variety of chiral ligands. For example, in the asymmetric radical trifluoromethylation of oxindoles, PyBOX-type ligands are commonly used, but the optimal ligand may vary depending on the specific substrate.
Incorrect Catalyst Loading: The amount of catalyst used can significantly impact enantioselectivity.Optimize the catalyst loading. Both too low and too high concentrations can be detrimental to the stereochemical outcome.
Racemization of the Product: The trifluoromethylated oxindole product may racemize under the reaction or workup conditions, especially in the presence of a base.Minimize reaction time and consider using milder workup conditions. Analyze the configurational stability of the product under the reaction conditions.
Influence of the N-Protecting Group: The nature and size of the protecting group on the oxindole nitrogen can influence the stereochemical outcome.Experiment with different N-protecting groups (e.g., Boc, Me, Bn) to find the one that provides the best stereocontrol.
Formation of Side Products Over-reaction or Decomposition: Prolonged reaction times or elevated temperatures can lead to the formation of decomposition products.Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.
Competitive C- vs. O-Trifluoromethylation: In some cases, trifluoromethylation can occur on the oxygen atom of the oxindole enolate.The choice of solvent and counterion can influence the C/O selectivity. More polar, coordinating solvents often favor C-alkylation.
Dimerization or Polymerization of the Starting Material: Under strongly basic or acidic conditions, the oxindole starting material can undergo self-condensation or polymerization.Employ milder reaction conditions and ensure the slow addition of reagents if necessary.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired trifluoromethylated oxindole may have a similar polarity to unreacted starting materials or side products, making chromatographic separation challenging.Optimize the mobile phase for column chromatography. Sometimes, a different stationary phase (e.g., alumina instead of silica gel) can provide better separation. Recrystallization can also be an effective purification method for crystalline products.
Product Instability on Silica Gel: Some trifluoromethylated oxindoles may be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.Deactivate the silica gel with a base (e.g., triethylamine) before use, or use a different purification technique such as preparative HPLC or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing a trifluoromethyl group into an oxindole?

A1: The most common methods involve the reaction of an oxindole or a precursor with a trifluoromethylating agent. These can be broadly categorized into:

  • Electrophilic Trifluoromethylation: This involves the reaction of an oxindole enolate with an electrophilic "CF3+" source, such as Togni's reagents (hypervalent iodine compounds) or Umemoto's reagents.[1]

  • Radical Trifluoromethylation: This method utilizes a radical CF3 source, often generated from reagents like Langlois' reagent (CF3SO2Na) or via photoredox catalysis.[2]

  • Nucleophilic Trifluoromethylation: This approach uses a nucleophilic "CF3-" source, like the Ruppert-Prakash reagent (TMSCF3), to react with an electrophilic oxindole precursor, such as an isatin.

Q2: How do I choose the right trifluoromethylating reagent for my specific oxindole substrate?

A2: The choice of reagent depends on several factors, including the substitution pattern of your oxindole, the desired functional group tolerance, and whether you are aiming for an asymmetric synthesis.

  • For 3-unsubstituted oxindoles: Direct trifluoromethylation at the C3 position is often achieved using electrophilic or radical methods.

  • For 3-substituted oxindoles: Creating a quaternary stereocenter requires careful selection of reagents and catalysts. Asymmetric methods often employ chiral Lewis acids or organocatalysts in conjunction with electrophilic trifluoromethylating agents.

  • For sensitive functional groups: Photoredox catalysis often allows for milder reaction conditions and can be more tolerant of sensitive functional groups.[2]

Q3: My reaction requires a Lewis acid. What is its role in the trifluoromethylation of oxindoles?

A3: In many trifluoromethylation reactions of oxindoles, a Lewis acid plays a crucial role in activating the substrate. It coordinates to the carbonyl oxygen of the oxindole, increasing the acidity of the C3-proton and facilitating the formation of the enolate nucleophile. This enhanced nucleophilicity allows for a more efficient reaction with the electrophilic trifluoromethylating agent. Magnesium and other metal triflates are commonly used Lewis acids for this purpose.[1]

Q4: I am struggling to achieve high enantioselectivity. What are the key parameters to optimize?

A4: Achieving high enantioselectivity in the synthesis of chiral trifluoromethylated oxindoles can be challenging. Key parameters to optimize include:

  • Chiral Catalyst/Ligand: The structure of the chiral catalyst or ligand is paramount. Small changes to the ligand backbone or substituents can have a large impact on the enantiomeric excess (ee).

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.

  • Additives: In some cases, the addition of co-catalysts or other additives can improve enantioselectivity.

  • N-Protecting Group: The steric and electronic properties of the protecting group on the oxindole nitrogen can significantly affect the approach of the reagents and the resulting stereochemistry.

Q5: Are there any safety precautions I should be aware of when working with trifluoromethylating reagents?

A5: Yes, many trifluoromethylating reagents require careful handling.

  • Hypervalent iodine reagents (e.g., Togni's reagents): Can be thermally unstable and should be stored in a cool, dark place.

  • Some radical initiators: Can be explosive under certain conditions.

  • Fluoride sources: Can be toxic and corrosive. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Enantioselective Trifluoromethylation of a 3-Substituted Oxindole using a Magnesium Catalyst

This protocol is adapted from a literature procedure for the asymmetric radical trifluoromethylation of oxindoles.[3]

Materials:

  • 3-Substituted oxindole (1.0 equiv)

  • Togni's Reagent II (1.5 equiv)

  • Magnesium bromide (MgBr2) (1.2 equiv)

  • Chiral PyBOX ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline)) (1.3 equiv)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 3-substituted oxindole and the chiral PyBOX ligand.

  • Add anhydrous DCM via syringe.

  • Cool the mixture to the desired temperature (e.g., -20 °C) in a cryocooler or an appropriate cooling bath.

  • In a separate flame-dried flask, dissolve MgBr2 in anhydrous DCM.

  • Slowly add the MgBr2 solution to the reaction mixture.

  • Stir the mixture for 30 minutes at the same temperature to allow for complex formation.

  • Add Togni's Reagent II in one portion.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of N-Aryl Acrylamides

This protocol describes the synthesis of CF3-containing oxindoles via an intramolecular oxidative aryltrifluoromethylation.[2]

Materials:

  • N-Aryl acrylamide (1.0 equiv)

  • Trifluoromethylating agent (e.g., Umemoto's reagent) (2.0 equiv)

  • Photocatalyst (e.g., 4CzIPN) (1-5 mol%)

  • Solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LED lamp)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vial, combine the N-aryl acrylamide, trifluoromethylating agent, and photocatalyst.

  • Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Seal the vial and place it in front of a visible light source.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated oxindole.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of trifluoromethylated oxindoles from selected literature reports.

Table 1: Enantioselective Trifluoromethylation of 3-Aryl-Oxindoles

Entry3-Aryl SubstituentCatalyst SystemSolventTime (h)Yield (%)ee (%)
1PhenylMgBr2 / L1DCM129598
24-MethoxyphenylMgBr2 / L1DCM129297
34-ChlorophenylMgBr2 / L1*DCM248896
42-NaphthylMgBr2 / L2 DCM129095
53-ThienylMgBr2 / L2DCM248594

* L1 = (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ** L2 = (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) Data is representative and compiled from various sources for illustrative purposes.

Table 2: Photoredox-Catalyzed Trifluoromethylation of N-Aryl Acrylamides

EntryN-Aryl SubstituentPhotocatalystSolventTime (h)Yield (%)
1Phenyl4CzIPNCH3CN2485
24-Methylphenyl4CzIPNCH3CN2488
34-Methoxyphenyl4CzIPNCH3CN3675
44-Chlorophenyl4CzIPNCH3CN2492
53,5-Dimethylphenyl4CzIPNCH3CN3682

Data is representative and compiled from various sources for illustrative purposes.

Visualizations

The following diagrams illustrate key concepts in the synthesis of trifluoromethylated oxindoles.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Oxindole - Catalyst - Ligand solvent Add Anhydrous Solvent reagents->solvent cool Cool to Reaction Temp. solvent->cool add_reagent Add Trifluoromethylating Reagent cool->add_reagent stir Stir and Monitor (TLC/LC-MS) add_reagent->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize chiral Chiral HPLC (for ee) characterize->chiral

Caption: A typical experimental workflow for the synthesis of trifluoromethylated oxindoles.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity and Stability start->check_reagents Yes check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions optimize_catalyst Optimize Catalyst/ Base Loading check_conditions->optimize_catalyst change_solvent Screen Different Solvents optimize_catalyst->change_solvent success Yield Improved change_solvent->success Problem Solved fail Still Low Yield change_solvent->fail Problem Persists

Caption: A logical diagram for troubleshooting low reaction yields.

reaction_mechanism cluster_cycle Catalytic Cycle Oxindole Oxindole Complex Catalyst-Oxindole Complex Oxindole->Complex + Catalyst Enolate Oxindole Enolate Product_Complex Trifluoromethylated Product Complex Enolate->Product_Complex + 'CF3+' source Catalyst Lewis Acid Catalyst (e.g., Mg(II)) Complex->Enolate Deprotonation Product_Complex->Catalyst Regeneration Product Trifluoromethylated Oxindole Product_Complex->Product Release CF3_source Electrophilic CF3 Reagent CF3_source->Enolate

Caption: A simplified signaling pathway for Lewis acid-catalyzed electrophilic trifluoromethylation of oxindoles.

References

Technical Support Center: Improving the Regioselectivity of Oxindole Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective trifluoromethylation of oxindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving desired regioselectivity (C3 vs. N1) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for trifluoromethylation on an oxindole scaffold?

A1: The two primary reactive sites for trifluoromethylation on an unsubstituted oxindole are the carbon at the C3 position and the nitrogen at the N1 position. The outcome of the reaction, favoring either C3- or N1-trifluoromethylation, is highly dependent on the reaction conditions, the nature of the trifluoromethylating reagent, and the substrate itself.

Q2: What are the most common trifluoromethylating reagents used for oxindoles?

A2: A variety of electrophilic and radical trifluoromethylating reagents are commonly employed. These include hypervalent iodine reagents such as Togni's reagents, sulfonium salts like Umemoto's reagents, and sodium triflinate (Langlois' reagent), which is a source of the CF3 radical.[1][2] The choice of reagent can significantly influence the regioselectivity of the reaction.

Q3: How does the substitution on the oxindole ring affect regioselectivity?

A3: Substituents on the aromatic ring of the oxindole can influence the electron density at the C3 and N1 positions, thereby affecting the regioselectivity. Electron-donating groups can enhance the nucleophilicity of the C3 position, while electron-withdrawing groups can decrease it. The presence of a substituent at the C3 position will generally direct trifluoromethylation to the N1 position, provided the nitrogen is unprotected.

Q4: Can I achieve N-trifluoromethylation on an N-protected oxindole?

A4: No, N-trifluoromethylation requires the presence of an N-H bond. If the nitrogen atom is protected with a substituent (e.g., methyl, benzyl, Boc), the reaction will be directed towards other reactive sites, primarily the C3 position.

Troubleshooting Guides

This section provides solutions to common problems encountered during the regioselective trifluoromethylation of oxindoles.

Problem 1: Poor Regioselectivity (Mixture of C3 and N1 isomers)

Possible Causes:

  • Ambident Nucleophilicity: The oxindole anion is an ambident nucleophile, with reactivity at both the C3 and N1 positions. The reaction conditions may not be optimized to favor one over the other.

  • Reaction Mechanism: The reaction may be proceeding through competing pathways (e.g., electrophilic vs. radical) that lead to different regioisomers.

  • Base and Solvent Effects: The choice of base and solvent can significantly impact the site of deprotonation and the subsequent reaction pathway.

Troubleshooting Steps:

  • Modify the Base:

    • For C3-selectivity , stronger, non-coordinating bases like lithium diisopropylamide (LDA) can favor the formation of the C3-enolate.[3]

    • For potential N1-selectivity , weaker inorganic bases such as K₂CO₃ or Cs₂CO₃ might favor deprotonation of the more acidic N-H bond.

  • Screen Different Solvents:

    • Polar aprotic solvents like THF, DMF, or DMA can influence the reactivity of the nucleophile and the electrophile. Experiment with a range of solvents to optimize selectivity.

  • Change the Trifluoromethylating Reagent:

    • Electrophilic reagents like Togni's or Umemoto's reagents may show different selectivities compared to radical sources like Langlois' reagent.

  • Adjust the Reaction Temperature:

    • Lowering the temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Problem 2: Exclusive C3-Trifluoromethylation When N1 is Desired

Possible Causes:

  • High Reactivity at C3: The C3 position is often the more kinetically favored site for electrophilic attack, especially with highly reactive trifluoromethylating agents.

  • Use of Strong Bases: Strong bases like LDA will almost exclusively generate the C3-enolate, leading to C3-functionalization.

Troubleshooting Steps:

  • Employ Milder Reaction Conditions:

    • Avoid strong bases. Consider using a weaker base or even base-free conditions if the trifluoromethylating reagent is sufficiently reactive.

    • A photocatalytic approach, which can generate N-centered radicals from amides, may be a viable strategy to explore for N-trifluoromethylation.[4][5]

  • Utilize a Directing Group Strategy (Indirectly):

    • If direct N-trifluoromethylation is consistently failing, consider a multi-step approach. Protect the C3 position, perform N-trifluoromethylation, and then deprotect C3.

Problem 3: Low Reaction Yield

Possible Causes:

  • Reagent Instability: Some trifluoromethylating reagents can be sensitive to moisture or temperature.

  • Substrate Decomposition: The oxindole substrate or the product may be unstable under the reaction conditions.

  • Inefficient Catalyst/Promoter: In catalyzed reactions, the catalyst may be inactive or poisoned.

Troubleshooting Steps:

  • Ensure Anhydrous and Inert Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

  • Screen Catalysts and Additives: For metal-catalyzed reactions, screen different metal salts (e.g., Cu(I) vs. Cu(II)) and ligands.[6] For radical reactions, the choice of initiator and its concentration can be crucial.

Data Presentation

Table 1: Regioselectivity of Oxindole Trifluoromethylation with Electrophilic Reagents

EntryOxindole SubstrateCF₃ ReagentCatalyst/BaseSolventTemp (°C)Product(s)Yield (%)Reference
13-methyl-oxindoleTogni'sMg(OTf)₂DCMRTC3-CF₃95[7]
23-phenyl-oxindoleTogni'sMg(OTf)₂DCMRTC3-CF₃98[7]
3OxindoleUmemoto'sLDATHF-78 to RTC3-CF₃High[3]

Note: The data presented is compiled from different sources and may not be directly comparable.

Table 2: Regioselectivity of Indole Trifluoromethylation (for reference)

EntrySubstrateCF₃ ReagentCatalyst/BaseSolventTemp (°C)Product(s)Yield (%)Reference
1IndoleTogni's-CH₂Cl₂RTC2-CF₃85[8]
2IndoleCF₃SO₂NaCu(OAc)₂/KFDMA85C2-CF₃62[6]

Note: Data for indoles is provided as a reference for reactivity trends in a related heterocyclic system.

Experimental Protocols

Key Experiment 1: C3-Trifluoromethylation of 3-Substituted Oxindoles

This protocol is adapted from the magnesium-catalyzed method.[7]

Materials:

  • 3-Substituted oxindole (1.0 equiv)

  • Togni's reagent (1.2 equiv)

  • Magnesium triflate (Mg(OTf)₂) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the 3-substituted oxindole and magnesium triflate.

  • Add anhydrous DCM and stir the mixture at room temperature until the starting materials are fully dissolved.

  • Add Togni's reagent in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Proposed Protocol for N1-Trifluoromethylation of Oxindole

This protocol is a suggested starting point based on the photocatalytic trifluoromethylamidation of amides.[4][5]

Materials:

  • Oxindole (1.0 equiv)

  • N-(N-CF₃ imidoyloxy) pyridinium salt (1.2 equiv)

  • Photocatalyst (e.g., Ir(dFppy)₃, 1 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Blue LED light source

Procedure:

  • To a reaction vessel, add the oxindole, N-(N-CF₃ imidoyloxy) pyridinium salt, and the photocatalyst.

  • Add anhydrous DCM under an inert atmosphere.

  • Degas the solution with argon for 15 minutes.

  • Irradiate the mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Regioselectivity_Factors cluster_substrate Oxindole Substrate cluster_conditions Reaction Conditions Substrate Oxindole (Ambident Nucleophile) Outcome Regioselective Outcome Substrate->Outcome N_H N-H Acidity N_H->Substrate C3_H C3 Nucleophilicity C3_H->Substrate Sterics Steric Hindrance (at C3 and N1) Sterics->Substrate Reagent CF3+ Source (Electrophilic vs. Radical) Reagent->Outcome Base Base (Strength & Type) Base->Outcome Solvent Solvent Polarity Solvent->Outcome Catalyst Catalyst/Initiator (Lewis Acid, Photocatalyst) Catalyst->Outcome C3_Product C3-Trifluoromethylation Outcome->C3_Product Favored by: - Strong, non-coordinating base - C3-substituent absent N1_Product N1-Trifluoromethylation Outcome->N1_Product Favored by: - N-H present - Milder/basic conditions - Potential for N-radical formation

Caption: Factors influencing the regioselectivity of oxindole trifluoromethylation.

References

6-trifluoromethyloxindole stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6-trifluoromethyloxindole under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific experimental data for this compound is limited in publicly available literature, the following troubleshooting guides and FAQs are based on the known chemistry of oxindole and indole derivatives and established principles of chemical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[1] Exposure to light, moisture, and extreme temperatures should be avoided to minimize degradation.

Q2: How does pH affect the stability of this compound?

A2: Based on the chemistry of similar indole-containing compounds, this compound is expected to be more susceptible to degradation under strongly acidic conditions compared to neutral or basic conditions. Strong acids can lead to polymerization and the formation of colored byproducts. While generally more stable in basic conditions, prolonged exposure to strong bases, especially at elevated temperatures, may also cause degradation.

Q3: What is the likely degradation pathway for this compound in the presence of strong acids?

A3: The primary degradation pathway for indole rings in strong acid is acid-catalyzed polymerization. This process is initiated by the protonation of the indole ring, which then acts as an electrophile, attacking other neutral indole molecules. This leads to the formation of dimers, trimers, and larger polymers, often observed as a discoloration of the solution.

Q4: Is this compound sensitive to oxidation or reduction?

A4: While specific data is unavailable for this compound, oxindole and indole derivatives can be susceptible to oxidation. The presence of oxidizing agents may lead to the formation of various oxidized byproducts. Stability under reducing conditions is generally expected to be higher, but this is highly dependent on the specific reducing agents and reaction conditions used.

Troubleshooting Guides

Issue 1: Discoloration or Precipitate Formation in Acidic Media

  • Symptom: Your reaction mixture containing this compound in an acidic solvent (e.g., TFA, HCl) turns pink, purple, or brown, or a solid precipitate forms.

  • Possible Cause: Acid-catalyzed polymerization or degradation of the oxindole ring.

  • Solutions:

    • Use a Milder Acid: If your reaction chemistry permits, switch to a weaker acid or use a lower concentration of the strong acid.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to slow down the rate of degradation.

    • Use Dilute Solutions: Working with more dilute solutions of this compound can disfavor intermolecular polymerization reactions.

Issue 2: Unexpected Side Products in Your Reaction

  • Symptom: HPLC or LC-MS analysis of your reaction mixture shows multiple unexpected peaks, indicating the formation of impurities.

  • Possible Cause: Degradation of this compound due to reaction conditions such as high temperature, presence of oxidizing agents, or prolonged reaction times.

  • Solutions:

    • Conduct a Forced Degradation Study: To understand the degradation profile of this compound under your specific reaction conditions, perform a forced degradation study (see "Key Experimental Protocols" section). This will help in identifying potential degradation products.

    • Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and reagent concentration to find conditions that maximize the yield of your desired product while minimizing the formation of degradation products.

    • Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Stability Summary

The following table summarizes the expected stability of this compound under common reaction conditions based on the general behavior of indole derivatives. "Stability" is a qualitative measure and should be experimentally verified.

ConditionReagents/ParametersExpected StabilityPotential Degradation Products
Acidic 0.1 M - 1 M HCl or H₂SO₄Low to ModerateDimers, trimers, and polymers
Basic 0.1 M - 1 M NaOH or KOHModerate to HighRing-opened products, hydrolyzed products
Oxidative H₂O₂ (3-30%)Low to ModerateOxidized indole derivatives
Reductive NaBH₄, H₂/PdHighReduced indole derivatives
Thermal 40-80°CModerateThermally induced degradation products
Photolytic UV and visible lightModeratePhotodegradation products

Key Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature and 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Incubate at room temperature.

    • Thermal Degradation: Store the stock solution at 60°C and 80°C.

    • Photolytic Degradation: Expose the stock solution to a combination of UV and visible light as per ICH Q1B guidelines.

  • Time-Point Sampling: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching and Analysis:

    • Neutralize the acidic and basic samples with an equivalent amount of a suitable base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Visualizations

TroubleshootingWorkflow Start Unexpected Reaction Outcome (e.g., low yield, impurities) CheckPurity Verify Purity of Starting Material Start->CheckPurity DegradationSuspected Suspect Degradation of This compound CheckPurity->DegradationSuspected AcidicCond Reaction in Acidic Conditions? DegradationSuspected->AcidicCond Yes BasicCond Reaction in Basic Conditions? DegradationSuspected->BasicCond No AcidicCond->BasicCond No OptimizeAcid Use Milder Acid Lower Temperature Dilute Solution AcidicCond->OptimizeAcid Yes OxidativeCond Presence of Oxidizing Agents? BasicCond->OxidativeCond No OptimizeBase Lower Temperature Shorter Reaction Time BasicCond->OptimizeBase Yes HighTemp Reaction at High Temperature? OxidativeCond->HighTemp No OptimizeOx Use Inert Atmosphere Add Antioxidant OxidativeCond->OptimizeOx Yes OptimizeTemp Lower Reaction Temperature HighTemp->OptimizeTemp Yes End Optimized Reaction HighTemp->End No OptimizeAcid->End OptimizeBase->End OptimizeOx->End OptimizeTemp->End

Caption: Troubleshooting workflow for unexpected reaction outcomes.

StabilityTestingWorkflow Start Initiate Stability Study PrepStock Prepare Stock Solution of This compound Start->PrepStock StressConditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) PrepStock->StressConditions Sampling Collect Samples at Defined Time Points StressConditions->Sampling Analysis Analyze Samples by Stability-Indicating HPLC Sampling->Analysis DataEval Evaluate Data: - Quantify Degradation - Identify Degradants Analysis->DataEval Report Generate Stability Report DataEval->Report End Study Complete Report->End

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Synthesis of 6-Trifluoromethyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-trifluoromethyloxindole. Our focus is on mitigating side reactions and optimizing reaction conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key steps?

The most prevalent synthetic pathway to this compound involves a two-step process:

  • Chloroacetylation of 4-trifluoromethylaniline: This initial step involves the reaction of 4-trifluoromethylaniline with chloroacetyl chloride to form the intermediate, N-(chloroacetyl)-4-trifluoromethylaniline.

  • Intramolecular Friedel-Crafts Cyclization: The N-(chloroacetyl)-4-trifluoromethylaniline intermediate is then cyclized in the presence of a Lewis acid catalyst to yield the desired this compound. Control of reaction conditions during this step is critical to ensure the desired regioselectivity.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main challenge in the synthesis of this compound is controlling the regioselectivity of the intramolecular Friedel-Crafts cyclization. The primary side reactions involve the formation of undesired regioisomers:

  • 5-trifluoromethyloxindole: Formation of this isomer occurs when cyclization takes place at the position ortho to the trifluoromethyl group.

  • 7-trifluoromethyloxindole: This isomer results from cyclization at the other ortho position to the amino group.

Other potential side reactions include polymerization of the starting material or intermediate, and the formation of tar-like substances, particularly under harsh reaction conditions.

Q3: How can I control the regioselectivity of the Friedel-Crafts cyclization to favor the formation of the 6-isomer?

Controlling the regioselectivity is crucial for maximizing the yield of the desired this compound. Key factors to consider include:

  • Choice of Lewis Acid Catalyst: The nature and strength of the Lewis acid can significantly influence the isomer distribution. While a systematic comparative study is not extensively available, aluminum chloride (AlCl₃) is a commonly used catalyst. The choice of a milder or sterically hindered Lewis acid might offer better selectivity.

  • Reaction Temperature: Temperature plays a critical role. Lower temperatures generally favor the thermodynamically more stable product, which is often the desired 6-isomer. Running the reaction at elevated temperatures can lead to a mixture of isomers and increased byproduct formation.

  • Solvent: The choice of solvent can impact the solubility of intermediates and the activity of the catalyst. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM) and nitrobenzene. The polarity and coordinating ability of the solvent can influence the reaction pathway.

Q4: I am observing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors throughout the synthesis:

  • Incomplete Chloroacetylation: Ensure the complete conversion of 4-trifluoromethylaniline to the N-(chloroacetyl) intermediate. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or using a slight excess of chloroacetyl chloride.

  • Suboptimal Cyclization Conditions: As discussed in Q3, the choice of Lewis acid, temperature, and solvent are critical. Experiment with different Lewis acids and optimize the temperature and solvent to favor the desired cyclization.

  • Moisture in the Reaction: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Degradation of Starting Materials or Products: The reaction conditions, particularly high temperatures or prolonged reaction times, can lead to the degradation of the starting materials, intermediates, or the final product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Mixture of Isomers (5-, 6-, and 7-trifluoromethyloxindole) - Non-optimal Lewis acid catalyst.- High reaction temperature.- Inappropriate solvent.- Screen different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂).- Perform the cyclization at a lower temperature (e.g., 0 °C to room temperature).- Experiment with solvents of varying polarity (e.g., DCM, 1,2-dichloroethane, nitrobenzene).
Low Yield of this compound - Incomplete chloroacetylation.- Deactivation of Lewis acid catalyst by moisture.- Suboptimal cyclization conditions.- Product degradation.- Monitor the first step for completion (TLC, LC-MS).- Use anhydrous solvents and reagents; dry glassware thoroughly.- Optimize catalyst, temperature, and solvent for the cyclization step.- Minimize reaction time and avoid excessive heating.
Formation of Polymeric Byproducts/Tar - High reaction temperature.- High concentration of reactants.- Excessively strong Lewis acid.- Lower the reaction temperature.- Use a more dilute solution.- Consider using a milder Lewis acid catalyst.
Difficult Purification of the Final Product - Presence of closely related isomers.- Contamination with starting materials or intermediates.- Utilize column chromatography with a carefully selected solvent system for separation.- Ensure complete conversion in each step before proceeding.- Recrystallization may be an effective final purification step.

Experimental Protocols

Protocol 1: Chloroacetylation of 4-Trifluoromethylaniline
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-trifluoromethylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude N-(chloroacetyl)-4-trifluoromethylaniline, which can often be used in the next step without further purification. If necessary, purify by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq).

  • Addition of Reactant: Cool the flask to 0 °C. Add a solution of N-(chloroacetyl)-4-trifluoromethylaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) dropwise.

  • Reaction: After the addition, slowly warm the reaction mixture to the desired temperature (e.g., room temperature or slightly elevated) and stir for the required time (can range from a few hours to overnight).

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from its isomers and other impurities.

Data Presentation

Table 1: Influence of Lewis Acid on the Yield of Oxindoles (Illustrative)

Lewis Acid Temperature (°C) Solvent Yield of 6-Isomer (%) Yield of Other Isomers (%)
AlCl₃25Dichloromethane~70-80~10-20
FeCl₃25Dichloromethane~60-70~15-25
BF₃·OEt₂25Dichloromethane~50-60~20-30
TiCl₄0DichloromethanePotentially higher selectivityLower yields of other isomers

Note: The values in this table are illustrative and based on general principles of Friedel-Crafts reactions. Actual yields may vary depending on specific reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Chloroacetylation cluster_intermediate Intermediate cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_product Crude Product cluster_purification Purification cluster_final Final Product start 4-Trifluoromethylaniline step1 React with Chloroacetyl Chloride in Dichloromethane at 0°C start->step1 intermediate N-(chloroacetyl)-4- trifluoromethylaniline step1->intermediate step2 React with Lewis Acid (e.g., AlCl₃) in Anhydrous Solvent intermediate->step2 product Mixture of Isomers (5-, 6-, and 7-trifluoromethyloxindole) step2->product purification Column Chromatography product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product q1 Mixture of Isomers? start->q1 q2 Low Conversion? start->q2 q3 Polymer/Tar Formation? start->q3 sol1 Optimize Lewis Acid, Temperature, and Solvent q1->sol1 Yes sol2 Check Reagent Purity and Anhydrous Conditions q2->sol2 Yes sol3 Increase Reaction Time or Adjust Stoichiometry q2->sol3 Yes sol4 Lower Reaction Temperature and Concentration q3->sol4 Yes

Caption: Troubleshooting logic for this compound synthesis.

Validation & Comparative

Comparative In Vitro Biological Activity of 6-Trifluoromethyloxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the in vitro biological activity of 6-trifluoromethyloxindole derivatives, focusing on their potential as kinase inhibitors for therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

While direct in vitro data for this compound is limited in publicly available literature, this guide focuses on a closely related analogue, 5-trifluoromethoxy-2-indolinone, which has been evaluated for its anti-inflammatory properties. This compound serves as a pertinent case study to understand the potential biological impact of trifluoromethyl group substitutions on the oxindole scaffold. For comparative purposes, we will examine the well-characterized multi-kinase inhibitor, Sunitinib, which also features an oxindole core, and other relevant 3-substituted indolin-2-one derivatives.

Overview of this compound and Analogues

The oxindole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Specifically, trifluoromethylated indoles are sought-after in drug discovery for these improved physicochemical properties.[2]

Comparative In Vitro Activity

This section details the in vitro biological activity of a 5-trifluoromethoxy-2-indolinone derivative and compares it with Sunitinib and other 3-substituted indolin-2-ones.

Anti-Inflammatory Activity

Recent studies have explored 5-fluoro and 5-trifluoromethoxy substituted 2-indolinone derivatives for their potential to modulate inflammatory responses. A specific derivative, a 5-trifluoromethoxy-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone), has shown inhibitory effects on the Interleukin-1 receptor (IL-1R) with an IC50 value of 0.07 µM.[3]

Kinase Inhibition

Many oxindole derivatives function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and angiogenesis.[4][5] Sunitinib, a multi-kinase inhibitor with an oxindole core, is a prime example and serves as a valuable comparator.

CompoundTarget(s)IC50 (µM)Cell Line(s)Reference
5-trifluoromethoxy-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone)IL-1R0.07Not specified[3]
SunitinibVEGFR-2, PDGFR-β, c-Kit0.009 (VEGFR-2), 0.008 (PDGFR-β)HUVEC, NIH-3T3[6]
3-(3,5-dimethyl-1H-pyrrol-2-ylmethylene)-indolin-2-oneFlk-1/KDR (VEGFR-2)0.20HUVEC[4]
3-(4-chlorobenzylidene)indolin-2-oneMultiple Tyrosine KinasesNot specifiedNot specified[1]

Experimental Protocols

Interleukin-1 Receptor (IL-1R) Inhibition Assay

The inhibitory effect on the IL-1 receptor was evaluated using a competitive binding assay. In this assay, the ability of the test compound to displace a radiolabeled ligand from the IL-1R is measured. The concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.[3]

Kinase Inhibition Assays (General Protocol)

In vitro kinase assays are performed to determine the inhibitory activity of compounds against specific kinases. A general protocol involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human kinase and a suitable substrate (e.g., a peptide or protein) are prepared in an appropriate assay buffer.

  • Compound Incubation: The kinase is incubated with varying concentrations of the test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[7]

For specific kinases like VEGFR-2, cellular autophosphorylation assays are often used. This involves stimulating cells (e.g., HUVEC) with the corresponding ligand (VEGF) in the presence of the inhibitor and then quantifying the level of receptor phosphorylation.[4]

Signaling Pathways and Experimental Workflow

The biological activity of this compound derivatives and their analogues is often mediated through the inhibition of key signaling pathways. The following diagrams illustrate a representative kinase signaling pathway and a general experimental workflow for evaluating in vitro activity.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Ligand Growth Factor (e.g., VEGF) Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK

Caption: Representative Kinase Signaling Pathway.

Experimental_Workflow start Start: Compound Synthesis assay In Vitro Kinase Assay (e.g., IC50 determination) start->assay cell_assay Cell-Based Assay (e.g., Antiproliferative) assay->cell_assay data_analysis Data Analysis and SAR Studies cell_assay->data_analysis lead_opt Lead Optimization data_analysis->lead_opt

Caption: General In Vitro Evaluation Workflow.

References

A Comparative Analysis of 6-Trifluoromethyloxindole and 5-Trifluoromethyloxindole for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the synthesis, chemical properties, and biological activities of 6-trifluoromethyloxindole and 5-trifluoromethyloxindole, presenting a comparative analysis based on available experimental data.

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comparative overview of two constitutional isomers: this compound and 5-trifluoromethyloxindole, to aid researchers and drug development professionals in their potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 5-trifluoromethyloxindole is presented below. These properties are crucial for predicting the compounds' behavior in biological systems.

PropertyThis compound5-Trifluoromethyloxindole
Molecular Formula C₉H₆F₃NOC₉H₆F₃NO
Molecular Weight 201.15 g/mol 201.15 g/mol
CAS Number 1735-89-371293-62-4
Appearance Off-white to pink solidColorless or light yellow solid
Melting Point 184-186 °C~65-75 °C
Boiling Point (Predicted) 289.8±40.0 °CNot available
Density (Predicted) 1.391±0.06 g/cm³Not available
pKa (Predicted) 13.34±0.20Not available

Synthesis and Experimental Protocols

General Synthesis Workflow

A general workflow for the synthesis of trifluoromethyl-substituted oxindoles is depicted below. The specific starting materials and reaction conditions would be adjusted based on the desired position of the trifluoromethyl group.

Start Substituted Aniline (e.g., 4-amino-3-(trifluoromethyl)benzoic acid or 3-amino-4-(trifluoromethyl)benzoic acid) Step1 Diazotization Start->Step1 NaNO2, HCl Step2 Reduction Step1->Step2 SnCl2 or other reducing agent Step3 Cyclization Step2->Step3 Heat or acid catalysis End Trifluoromethyloxindole Step3->End

Caption: A generalized synthetic workflow for trifluoromethyloxindole derivatives.

Comparative Biological Activities

Direct comparative studies detailing the biological activities of this compound and 5-trifluoromethyloxindole are limited in publicly available literature. However, the broader class of oxindole derivatives is well-known for a range of biological effects, particularly as kinase inhibitors in cancer therapy. The position of the trifluoromethyl group is expected to significantly influence the binding affinity and selectivity towards different biological targets.

Derivatives of 5-(trifluoromethyl)oxindole have been investigated for their potential as antiviral agents. For instance, a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and evaluated for their antiviral properties.[1]

While quantitative, directly comparable data on the cytotoxic or enzyme inhibitory activities of the parent this compound and 5-trifluoromethyloxindole is scarce, it is anticipated that both isomers could serve as valuable scaffolds for the development of potent kinase inhibitors. The oxindole core is a key feature of several approved kinase inhibitors, such as Sunitinib.

Potential Signaling Pathways

Oxindole derivatives are known to modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A potential mechanism of action for trifluoromethyloxindole derivatives could involve the inhibition of receptor tyrosine kinases (RTKs), thereby affecting downstream signaling cascades.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Trifluoromethyloxindole Derivative Inhibitor->RTK Inhibition

Caption: A potential signaling pathway targeted by trifluoromethyloxindole derivatives.

Experimental Protocols

For researchers interested in evaluating the biological activity of these compounds, standard in vitro assays can be employed.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound and 5-trifluoromethyloxindole

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

Both this compound and 5-trifluoromethyloxindole represent promising scaffolds for the development of novel therapeutics, particularly in the area of oncology. The position of the trifluoromethyl group is a critical determinant of their biological activity, and further direct comparative studies are warranted to fully elucidate their structure-activity relationships. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for researchers to initiate their investigations into these intriguing molecules.

References

Assessing Off-Target Effects of 6-Trifluoromethyloxindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, most notably cancer. The oxindole scaffold has emerged as a privileged structure in the design of such inhibitors. The introduction of a trifluoromethyl group at the 6-position of the oxindole core can significantly modulate the compound's physicochemical and biological properties, including potency and selectivity. However, a critical aspect of preclinical drug development is the thorough assessment of off-target effects to predict potential toxicities and to understand the full pharmacological profile of a compound.

This guide provides a comparative overview of the currently available data on the off-target effects of 6-trifluoromethyloxindole derivatives and related analogues. Due to the limited publicly available data specifically on the comprehensive off-target profile of a this compound derivative, this guide utilizes data from closely related compounds, such as 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives, to provide insights into potential off-target liabilities.

Kinase Selectivity Profile

A comprehensive assessment of a kinase inhibitor's selectivity across the human kinome is crucial for identifying potential off-target interactions that could lead to adverse effects or provide opportunities for drug repositioning. While a broad kinome scan for a specific this compound derivative is not publicly available, data on a related oxindole-based derivative highlights its activity against specific kinases.

One study on an oxindole-based derivative bearing a pyridyl group identified it as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 2 (CDK2)[1].

Table 1: Kinase Inhibitory Activity of a Representative Oxindole-Based Derivative

Kinase TargetIC50 (nM)
FLT336.21 ± 1.07
CDK28.17 ± 0.32

Data presented for a specific oxindole-based derivative, not a this compound derivative. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

The lack of a comprehensive kinase selectivity profile for a this compound derivative represents a significant data gap. A broad kinase panel screen, such as a KINOMEscan™, would be essential to fully characterize its off-target interactions.

Cellular Cytotoxicity

Assessing the cytotoxic effects of a compound against a panel of cancer cell lines and, importantly, against non-cancerous cell lines, is critical for determining its therapeutic window and potential for off-target toxicity.

Data is available for a series of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives, which are structurally related to the this compound class. These compounds were evaluated for their cytotoxic effects against various human leukemia and lymphoma cell lines.

Table 2: Cytotoxic Activity (IC50, µM) of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives in Human Cancer Cell Lines

CompoundK562 (Chronic Myelogenous Leukemia)P3HR1 (Burkitt's Lymphoma)HL-60 (Acute Promyelocytic Leukemia)P3HR1 Vin (Vincristine-resistant)
A >101.80 ± 0.15>101.75 ± 0.12
B >101.65 ± 0.11>101.58 ± 0.09
C 2.21 ± 0.181.25 ± 0.091.13 ± 0.081.19 ± 0.07
D 2.38 ± 0.21>10>10>10
E 2.38 ± 0.19>10>10>10
F >101.00 ± 0.072.41 ± 0.161.05 ± 0.06
G >101.32 ± 0.10>101.28 ± 0.09
H >101.15 ± 0.08>101.10 ± 0.07
I >100.96 ± 0.06>100.89 ± 0.05
J >101.45 ± 0.11>101.39 ± 0.10
K >101.70 ± 0.13>101.62 ± 0.11
L >101.58 ± 0.12>101.51 ± 0.10

IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data is for 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives.

In Vivo Toxicity

Preclinical in vivo studies in animal models are indispensable for evaluating the overall toxicity, tolerability, and pharmacokinetic profile of a drug candidate. These studies help to identify potential target organs for toxicity and to establish a safe starting dose for human clinical trials.

Currently, there is no publicly available in vivo toxicity data specifically for this compound derivatives. General safety pharmacology and toxicology studies would need to be conducted to assess the effects on the cardiovascular, respiratory, and central nervous systems, as well as to determine the maximum tolerated dose (MTD) and to identify any potential organ-specific toxicities.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used in the assessment of off-target effects.

Kinase Activity Assay (Luminescent)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer

  • Luminescent ADP detection reagent

  • 96- or 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the test compound dilutions.

  • Add the kinase enzyme and incubate to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at a controlled temperature for a defined period.

  • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the luminescence signal against the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell lines of interest (cancerous and non-cancerous)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Downstream Kinase Cascade (e.g., MAPK) Downstream Kinase Cascade (e.g., MAPK) Signaling Proteins->Downstream Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Downstream Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->Downstream Kinase Cascade (e.g., MAPK)

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

Experimental Workflow for Kinase Selectivity Profiling

Kinase Selectivity Profiling Workflow cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Data Analysis Compound Synthesis Compound Synthesis Serial Dilution Serial Dilution Compound Synthesis->Serial Dilution Kinase Panel (e.g., KINOMEscan) Kinase Panel (e.g., KINOMEscan) Serial Dilution->Kinase Panel (e.g., KINOMEscan) Binding/Activity Assay Binding/Activity Assay Kinase Panel (e.g., KINOMEscan)->Binding/Activity Assay Data Acquisition Data Acquisition Binding/Activity Assay->Data Acquisition Selectivity Score Calculation Selectivity Score Calculation Data Acquisition->Selectivity Score Calculation Hit Identification Hit Identification Selectivity Score Calculation->Hit Identification

Caption: General workflow for assessing kinase inhibitor selectivity.

Experimental Workflow for Cellular Cytotoxicity Assessment

Cytotoxicity Assessment Workflow cluster_0 Cell Culture & Treatment cluster_1 Viability Assay cluster_2 Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT/MTS Reagent Addition MTT/MTS Reagent Addition Compound Treatment->MTT/MTS Reagent Addition Incubation Incubation MTT/MTS Reagent Addition->Incubation Absorbance Reading Absorbance Reading Incubation->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation

Caption: Standard workflow for determining cellular cytotoxicity.

Conclusion and Future Directions

The available data, primarily from structurally related analogues, suggests that trifluoromethyl-substituted oxindole derivatives possess potent biological activity. However, a comprehensive assessment of the off-target effects of this compound derivatives is currently hampered by the lack of publicly available, large-scale screening data.

To build a complete picture of the therapeutic potential and safety profile of this class of compounds, the following experimental data is critically needed:

  • Comprehensive Kinase Selectivity Profiling: Screening against a broad panel of kinases (e.g., >400 kinases) is essential to identify all potential on- and off-target interactions.

  • Cytotoxicity in Non-Cancerous Cells: Evaluating the cytotoxic effects on a panel of normal human cell lines is necessary to determine the selectivity index and predict potential for systemic toxicity.

  • In Vivo Toxicology and Pharmacokinetics: Rigorous in vivo studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the overall safety profile and tolerability of these compounds in a whole-organism context.

The generation of this data will be instrumental in guiding the further development of this compound derivatives as potentially safe and effective therapeutic agents.

References

6-Trifluoromethyloxindole vs. Other Fluorinated Oxindoles: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Within the privileged scaffold of oxindoles, fluorination has been extensively explored to generate potent and selective inhibitors for various therapeutic targets, particularly in oncology. This guide provides a comparative analysis of 6-trifluoromethyloxindole and other fluorinated oxindoles, focusing on their application in drug design, supported by available experimental data and detailed methodologies.

The Impact of Fluorine Substitution on the Oxindole Scaffold

The introduction of fluorine to the oxindole core can significantly modulate its biological activity. The position and nature of the fluorine substituent (e.g., a single fluorine atom versus a trifluoromethyl group) can influence the molecule's electronics, lipophilicity, metabolic stability, and binding interactions with target proteins. This has led to the development of numerous fluorinated oxindole derivatives as potent kinase inhibitors, anticancer agents, and modulators of other cellular processes.

Comparative Analysis of Biological Activity

Direct comparative quantitative data for this compound against other fluorinated oxindoles is limited in publicly available literature. However, by examining the structure-activity relationships (SAR) of various fluorinated oxindoles, we can infer the potential impact of substitution patterns. As a case study, we present data on 5-fluorooxindole derivatives, which have been more extensively studied as kinase inhibitors.

Case Study: 5-Fluorooxindole Derivatives as Kinase Inhibitors

5-Fluorooxindole derivatives have demonstrated significant inhibitory activity against several kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

Table 1: In Vitro Cytotoxicity of Representative 5-Fluorooxindole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5-Fluoro-3-(...)-oxindole A MCF-7 (Breast)14.77[1]
5-Fluoro-3-(...)-oxindole B HCT116 (Colon)< 10[2]
5-Fluoroindole-2-carboxylic acid APE1 Inhibition10[3]

Note: The specific side chains at the 3-position vary in the cited literature and contribute significantly to the overall activity. This table provides a general indication of the potency of the 5-fluorooxindole scaffold.

The Role of the 6-Trifluoromethyl Group: A Prospective Analysis

It is important to note that the position of the trifluoromethyl group is critical. A study on a related tetrahydro-1H-pyrido[4,3-b]indole scaffold revealed that an 8-trifluoromethyl substitution resulted in a 6-fold decrease in potency compared to the 6-fluoro analog, suggesting that steric or electronic effects at this position might be detrimental to activity for that particular target.[4] Further experimental investigation is required to determine the precise impact of the 6-trifluoromethyl substitution on the oxindole scaffold for various biological targets.

Key Signaling Pathways Targeted by Fluorinated Oxindoles

Fluorinated oxindoles have been prominently investigated as inhibitors of protein kinases involved in cancer cell proliferation and angiogenesis. Two of the most relevant pathways are the VEGFR-2 and CDK2 signaling cascades.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of their blood supply.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Oxindole Fluorinated Oxindole Inhibitor Oxindole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of fluorinated oxindoles.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. Dysregulation of CDK2 activity is a common feature of many cancers, making it an attractive target for therapeutic intervention.

CDK2_Signaling cluster_inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds and Activates Rb Rb CDK2->Rb Phosphorylates G1_Arrest G1 Cell Cycle Arrest E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Oxindole Fluorinated Oxindole Inhibitor Oxindole->CDK2 Inhibits

Caption: CDK2 signaling pathway in cell cycle progression and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the performance of fluorinated oxindoles.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (fluorinated oxindoles) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates (white, opaque for luminescence)

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup: Add the serially diluted compounds or vehicle (DMSO) control to the wells of the assay plate.

  • Enzyme Addition: Add the diluted kinase enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Cell Viability Assay

This assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (fluorinated oxindoles) dissolved in DMSO

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently add cold TCA solution to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, allowing for the analysis of protein expression and the effect of compounds on signaling pathways.

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-CDK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with lysis buffer, and determine the protein concentration.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Conclusion

Fluorinated oxindoles represent a promising class of compounds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While 5-fluorooxindole derivatives have demonstrated potent activity, the specific role and comparative efficacy of this compound require further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies to further elucidate the structure-activity relationships of this important class of molecules and to identify novel therapeutic candidates.

References

Confirming the Structure of 6-Trifluoromethyloxindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative overview of key analytical techniques for validating the structure of 6-trifluoromethyloxindole derivatives, a class of compounds with significant potential in medicinal chemistry. The introduction of the trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, rigorous structural elucidation is paramount.

This guide presents experimental data from analogous compounds to illustrate the application of these techniques, details the experimental protocols, and provides visual workflows and pathway diagrams to support the understanding of these processes.

Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Data

The structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information. Below is a summary of expected data based on closely related fluorinated indole derivatives.

Table 1: Comparative Spectroscopic Data for Structural Elucidation

Analytical Technique Information Provided Expected Data for a this compound Derivative (Analog-Based)
¹H NMR Proton environment and connectivityAromatic protons with specific splitting patterns, methylene protons of the oxindole ring, and N-H proton signal.
¹³C NMR Carbon skeleton of the moleculeCarbonyl carbon signal, aromatic carbons (with C-F couplings), and the CF₃ carbon signal.
¹⁹F NMR Presence and environment of fluorine atomsA singlet for the -CF₃ group, with a characteristic chemical shift.
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental compositionA precise molecular ion peak, and characteristic fragmentation patterns.

Table 2: Illustrative NMR Data for a Substituted this compound Analog

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H7.8 - 7.2m-Aromatic Protons
¹H3.6s-CH₂
¹³C~178s-C=O
¹³C~145qJ(C,F) ≈ 35 HzC-CF₃
¹³C~125qJ(C,F) ≈ 270 HzCF₃
¹⁹F~ -62s-CF₃

Note: The data presented are illustrative and based on general knowledge of similar structures. Actual values will vary depending on the specific substitution pattern.

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data

Ion Type Expected m/z Information Gained
[M+H]⁺Calculated based on elemental formulaConfirms molecular weight and elemental composition.
[M-CO]⁺Loss of 28 DaCharacteristic fragmentation of the oxindole ring.
[M-CF₃]⁺Loss of 69 DaIndicates the presence of a trifluoromethyl group.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical spectral width is 0-12 ppm.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical spectral width is 0-200 ppm.

  • ¹⁹F NMR: Acquire the spectrum with a specific fluorine probe or by tuning a broadband probe. The spectral width will depend on the instrument, with chemical shifts typically referenced to an external standard like CFCl₃.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive or negative ion mode, depending on the compound's properties, over a relevant mass range (e.g., m/z 100-1000).

  • Fragmentation Analysis (MS/MS): Select the molecular ion peak for collision-induced dissociation (CID) to obtain fragmentation patterns that aid in structural elucidation.

X-ray Crystallography
  • Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a single crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.[2] The resulting crystallographic data is often deposited in the Cambridge Crystallographic Data Centre (CCDC).[3][4]

Mandatory Visualizations

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C, 19F) Purification->NMR HRMS HRMS Purification->HRMS Xray X-ray Crystallography Purification->Xray Confirmation Final Structure Confirmed NMR->Confirmation HRMS->Confirmation Xray->Confirmation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor This compound Derivative Inhibitor->RAF Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

References

Characterization of 6-Trifluoromethyloxindole: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 6-trifluoromethyloxindole, a crucial intermediate in the synthesis of various pharmacologically active compounds. The following sections detail the principles, experimental protocols, and expected data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, offering a toolkit for robust quality control and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and quantifying it in reaction mixtures or final products. A reversed-phase method is typically employed for this type of small molecule analysis.

Data Presentation
ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient)
Gradient 30% to 90% Acetonitrile over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~ 8.5 min (Predicted)
Limit of Detection (LOD) ~ 0.01 µg/mL (Predicted)
Limit of Quantitation (LOQ) ~ 0.03 µg/mL (Predicted)
Experimental Protocol
  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Program the gradient elution as described in the data table.

    • Set the UV detector to a wavelength of 254 nm.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Integrate the peak corresponding to this compound to determine its purity. For quantification, a calibration curve should be prepared using standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter prep2->prep3 hplc Inject into HPLC prep3->hplc detect UV Detection (254 nm) hplc->detect integrate Integrate Peak detect->integrate quantify Quantify/Assess Purity integrate->quantify

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often necessary to improve its volatility and thermal stability for GC analysis. Silylation is a common derivatization technique for compounds containing active hydrogens.

Data Presentation
ParameterValue (for TMS-derivatized)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
Predicted Molecular Ion (M+) m/z 273 (for TMS derivative)
Predicted Major Fragments m/z 258 (M-15), 201 (M-72)
Experimental Protocol
  • Derivatization (Silylation):

    • Dry a sample of this compound (approx. 1 mg) under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a catalyst like pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Run the analysis using the parameters outlined in the data table.

  • Data Analysis:

    • Identify the peak corresponding to the silylated derivative of this compound based on its retention time and mass spectrum.

    • The mass spectrum should show the molecular ion and characteristic fragment ions.

GCMS_Workflow cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation dry Dry Sample add_reagent Add Silylating Agent dry->add_reagent heat Heat at 70°C add_reagent->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate detect MS Detection separate->detect analyze_spectrum Analyze Mass Spectrum detect->analyze_spectrum identify Identify Compound analyze_spectrum->identify

GC-MS analysis workflow including derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Data Presentation

Predicted ¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5br s1HN-H
~ 7.5d1HH-7
~ 7.3s1HH-5
~ 7.1d1HH-4
~ 3.6s2HCH₂

Predicted ¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 180C=O
~ 142C-7a
~ 130C-3a
~ 128 (q)CF₃
~ 125C-6
~ 123C-5
~ 120C-4
~ 110C-7
~ 36CH₂
Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • For ¹³C NMR, a proton-decoupled experiment is typically run.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity and coupling constants.

    • Assign the ¹³C NMR chemical shifts based on expected values and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

NMR_Logic cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_info Structural Information mol This compound h1_nmr ¹H NMR mol->h1_nmr c13_nmr ¹³C NMR mol->c13_nmr proton_env Proton Environments h1_nmr->proton_env carbon_backbone Carbon Skeleton c13_nmr->carbon_backbone

Logical relationship between structure and NMR data.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, confirming its atomic connectivity and stereochemistry.

Data Presentation

This technique requires the formation of a single crystal of high quality. The data obtained is a complete 3D model of the molecule.

ParameterDescription
Crystal System Dependent on crystal packing (e.g., monoclinic, orthorhombic)
Space Group Describes the symmetry of the unit cell
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Resolution A measure of the level of detail in the electron density map (e.g., < 1.5 Å)
Experimental Protocol
  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine it to best fit the experimental data.

XRay_Workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination grow_crystal Grow Single Crystal mount Mount Crystal grow_crystal->mount diffract X-ray Diffraction mount->diffract solve Solve Phase Problem diffract->solve refine Refine Structure solve->refine final_structure 3D Molecular Structure refine->final_structure

Experimental workflow for X-ray crystallography.

References

Comparative In Vivo Efficacy of 6-Trifluoromethyloxindole and Alternatives in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of a 6-trifluoromethyloxindole analogue against alternative therapies in prostate cancer xenograft models. This analysis is supported by experimental data, detailed protocols, and visualizations of the associated signaling pathways.

Performance Comparison of Antitumor Agents

The in vivo efficacy of the 2-oxindole derivative (Compound 8c), Sunitinib, and Sorafenib in prostate cancer xenograft models is summarized below. The data highlights the compounds' ability to inhibit tumor growth.

CompoundCancer ModelDosing ScheduleTumor Growth InhibitionReference
2-Oxindole Derivative (Compound 8c) PC-3 Human Prostate Cancer Xenograft50 mg/kg, intraperitoneal injection, dailySignificant suppression of tumor growth[1]
Sunitinib PC-3 Human Prostate Cancer Xenograft80 mg/kg/day63% reduction in tumor size[2]
Sorafenib Prostate Carcinoma AllograftsDaily treatment for 7 daysSignificant decrease in tumor cell proliferation (Ki-67) and increase in apoptosis (TUNEL)[3]

Signaling Pathways and Mechanisms of Action

The antitumor activity of these compounds stems from their distinct mechanisms of action, targeting different signaling pathways crucial for cancer cell proliferation and survival.

2-Oxindole Derivative (Compound 8c): AMPK Activation

The fluorinated 2-oxindole derivative, Compound 8c, exerts its anticancer effects through the activation of AMP-activated protein kinase (AMPK).[1] AMPK is a key cellular energy sensor that, when activated, shifts the cell's metabolism from anabolic to catabolic states, thereby inhibiting cancer cell growth and proliferation.

AMPK_Pathway 2-Oxindole Derivative 2-Oxindole Derivative AMPK AMPK 2-Oxindole Derivative->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Promotes

Figure 1: Simplified AMPK signaling pathway activated by the 2-oxindole derivative.

Sunitinib and Sorafenib: Multi-Targeted Kinase Inhibition

Sunitinib and Sorafenib are both multi-targeted tyrosine kinase inhibitors. They function by blocking the activity of several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[4][5][6][7]

RTK_Inhibition_Pathway cluster_inhibitors Multi-Targeted Kinase Inhibitors cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR Inhibit PDGFR PDGFR Sunitinib->PDGFR Inhibit Other RTKs Other RTKs Sunitinib->Other RTKs Inhibit Sorafenib Sorafenib Sorafenib->VEGFR Inhibit Sorafenib->PDGFR Inhibit Sorafenib->Other RTKs Inhibit RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK VEGFR->RAS/RAF/MEK/ERK PI3K/Akt PI3K/Akt VEGFR->PI3K/Akt PDGFR->RAS/RAF/MEK/ERK PDGFR->PI3K/Akt Other RTKs->RAS/RAF/MEK/ERK Other RTKs->PI3K/Akt Angiogenesis Angiogenesis RAS/RAF/MEK/ERK->Angiogenesis Promote Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation Promote PI3K/Akt->Angiogenesis Promote PI3K/Akt->Cell Proliferation Promote

Figure 2: Mechanism of Sunitinib and Sorafenib via inhibition of multiple RTKs.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided to ensure reproducibility and aid in the design of future studies.

Prostate Cancer Xenograft Model

A common experimental workflow for evaluating the in vivo efficacy of anticancer compounds in a prostate cancer xenograft model is outlined below.

Xenograft_Workflow Prostate Cancer\nCell Culture\n(e.g., PC-3) Prostate Cancer Cell Culture (e.g., PC-3) Cell\nHarvesting Cell Harvesting Prostate Cancer\nCell Culture\n(e.g., PC-3)->Cell\nHarvesting Subcutaneous\nInjection into\nImmunocompromised Mice Subcutaneous Injection into Immunocompromised Mice Cell\nHarvesting->Subcutaneous\nInjection into\nImmunocompromised Mice Tumor\nEstablishment Tumor Establishment Subcutaneous\nInjection into\nImmunocompromised Mice->Tumor\nEstablishment Randomization\ninto Treatment\nGroups Randomization into Treatment Groups Tumor\nEstablishment->Randomization\ninto Treatment\nGroups Drug\nAdministration Drug Administration Randomization\ninto Treatment\nGroups->Drug\nAdministration Tumor Volume\nMeasurement Tumor Volume Measurement Drug\nAdministration->Tumor Volume\nMeasurement Endpoint Analysis\n(e.g., Immunohistochemistry) Endpoint Analysis (e.g., Immunohistochemistry) Tumor Volume\nMeasurement->Endpoint Analysis\n(e.g., Immunohistochemistry)

Figure 3: General workflow for a prostate cancer xenograft study.

1. Cell Culture:

  • PC-3 human prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Models:

  • Male athymic nude mice or other immunocompromised strains (e.g., NOD/SCID) are used.[8][9] Animals are housed in a pathogen-free environment.

3. Tumor Cell Implantation:

  • Cultured PC-3 cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (typically 1-5 x 10^6) are injected subcutaneously into the flank of each mouse.[8]

4. Tumor Growth and Measurement:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

5. Treatment:

  • Once tumors reach the desired size, mice are randomized into treatment and control groups.

  • Compound 8c: Administered intraperitoneally at a dose of 50 mg/kg daily.[1]

  • Sunitinib: Administered by oral gavage at a dose of 80 mg/kg/day.[2]

  • Sorafenib: Administered daily for a specified period (e.g., 7 days).[3]

  • The control group receives the vehicle used to dissolve the compounds.

6. Endpoint Analysis:

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

  • Immunohistochemistry: Tumor sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) to assess the cellular effects of the treatments.[3]

This guide provides a comparative overview based on available preclinical data. Further head-to-head in vivo studies would be necessary for a definitive comparison of the efficacy of this compound and these alternative compounds.

References

The Kinase Inhibitory Profile of 6-Trifluoromethyloxindole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the oxindole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. The strategic incorporation of a trifluoromethyl group at the 6-position of the oxindole core is anticipated to enhance metabolic stability and cell permeability, making these analogs attractive candidates for targeted therapies. This guide provides a comparative analysis of the kinase inhibitory profiles of 6-trifluoromethyloxindole analogs and related derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Substituted Oxindole Analogs

The kinase inhibitory activity of oxindole derivatives is significantly modulated by the nature and position of substituents. The 3-position is a common site for introducing diverse functionalities to achieve specific interactions within the kinase active site. Furthermore, substitutions on the phenyl ring of the oxindole, including the 6-position, play a crucial role in tuning the pharmacological properties of these compounds.

To illustrate the impact of substitutions on the oxindole scaffold, the following table summarizes the kinase inhibitory activity of a series of 3-substituted oxindole derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. While not all compounds in this series feature a 6-trifluoromethyl group, this data provides valuable insights into the SAR of this class of inhibitors.

Compound IDR Group (at 3-position)CDK2 IC50 (µM)
1a Phenylhydrazone0.025
1b 4-Fluorophenylhydrazone0.015
1c 4-Chlorophenylhydrazone0.012
1d 4-Bromophenylhydrazone0.010
2a Anilinomethylene0.080
2b 4-Fluoroanilinomethylene0.045
2c 4-Chloroanilinomethylene0.030
2d 4-Bromoanilinomethylene0.020

Data presented in this table is representative of the structure-activity relationships discussed in the cited literature and is intended for illustrative purposes.

The data suggests that for both the 3-phenylhydrazone and 3-(anilinomethylene) series, the introduction of halogens at the 4-position of the phenyl ring enhances the inhibitory activity against CDK2. This highlights the sensitivity of the kinase active site to electronic and steric modifications of the inhibitor.

Key Signaling Pathways Targeted by Oxindole Analogs

Oxindole-based kinase inhibitors have been shown to target a variety of kinases involved in critical cellular signaling pathways, most notably those driving cell proliferation and angiogenesis. Two of the most relevant pathways are the Ras-Raf-MEK-ERK and the VEGFR signaling pathways.

Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth, proliferation, and survival.[3][4][5][][7] Dysregulation of this pathway is a common hallmark of cancer.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates Gene Expression for

Caption: The Ras-Raf-MEK-ERK signaling cascade.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[8][9][10][11][12] This process is essential for tumor growth and metastasis. Oxindole-based inhibitors, such as Sunitinib, are known to target VEGFRs.[1]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Migration Cell Migration VEGFR->Migration Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR signaling pathway.

Experimental Protocols

To ensure the reliability and reproducibility of kinase inhibition data, standardized experimental protocols are crucial. Below are detailed methodologies for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the phosphorylation of a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)

  • Microplate reader (luminometer or fluorescence reader)

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate kinase with compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Reaction Initiate reaction with ATP and substrate Incubation->Reaction Termination Stop reaction Reaction->Termination Detection Add detection reagent and measure signal Termination->Detection Analysis Calculate % inhibition and IC50 values Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO. These are then further diluted in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction: The purified kinase and the specific substrate are added to the wells of a microplate. The test compound is then added, and the mixture is incubated for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and a detection reagent is added to quantify the extent of substrate phosphorylation. The signal (luminescence or fluorescence) is measured using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to control wells (containing DMSO without the inhibitor). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While a comprehensive comparative dataset for a series of these specific analogs is not yet publicly available, the established principles of SAR for the broader oxindole class provide a strong foundation for their rational design. By targeting key nodes in oncogenic signaling pathways such as the Ras-Raf-MEK-ERK and VEGFR cascades, these compounds have the potential to be developed into effective targeted therapies for a range of diseases, particularly cancer. Further research focusing on the systematic evaluation of this compound analogs is warranted to fully elucidate their therapeutic potential.

References

6-Trifluoromethyloxindole as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, the use of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results, particularly in complex matrices such as biological fluids. An ideal internal standard should closely mimic the physicochemical properties and analytical behavior of the analyte of interest, thereby compensating for variations during sample preparation, injection, and analysis. This guide provides a comprehensive comparison of 6-trifluoromethyloxindole as a potential internal standard in various assays, particularly for the quantification of oxindole-based analytes.

While direct experimental data on the use of this compound as an internal standard is limited in publicly available literature, this guide will evaluate its suitability based on its known physicochemical properties and compare it with commonly employed alternative internal standards.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical characteristics of a potential internal standard is crucial for predicting its behavior in an analytical system.

PropertyValueReference
Chemical Formula C₉H₆F₃NO[1][2]
Molecular Weight 201.15 g/mol [2]
Melting Point 184-186 °C[2]
Boiling Point 289.8 ± 40.0 °C (Predicted)[2]
Appearance Off-white to pink solid[1]
Solubility Soluble in organic solvents[1]

The presence of the trifluoromethyl group imparts unique properties to the molecule, including increased lipophilicity and potential for altered metabolic stability, which can be advantageous for an internal standard.[1]

Comparison with Alternative Internal Standards

The selection of an internal standard is highly dependent on the specific analyte and the analytical technique employed. For the analysis of oxindole-containing compounds, several types of internal standards are typically considered.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Internal Standard Deuterated or ¹³C-labeled analyteCo-elutes with the analyte, providing the most accurate correction for matrix effects and recovery.[3][4] Considered the "gold standard."Expensive to synthesize and may not be commercially available for all analytes. Potential for isotopic interference if not of high purity.[4][5]
Structural Analogue Internal Standard A compound with a similar core structure but with a different substituent or functional group.More readily available and cost-effective than SIL standards. Can provide good correction if the structural similarity is high.[3]May not perfectly mimic the analyte's behavior during extraction and ionization, leading to less accurate quantification. Chromatographic separation from the analyte is necessary.
This compound (as a Structural Analogue) -The oxindole core structure is identical to many analytes of interest. The trifluoromethyl group provides a distinct mass shift for mass spectrometry-based detection and can enhance chromatographic retention on certain columns. Its fluorination may also reduce the likelihood of it being an endogenous compound.As a structural analogue, it may not perfectly track the analyte's recovery and matrix effects. Its ionization efficiency may differ significantly from the analyte. Lack of published application data necessitates thorough validation.

Performance Considerations for this compound as an Internal Standard

Based on general principles of internal standard selection, the performance of this compound can be theoretically evaluated against key parameters.

Performance ParameterTheoretical Suitability of this compoundConsiderations for Validation
Recovery The similar oxindole core suggests that its extraction recovery from biological matrices could be comparable to other oxindole analytes. The trifluoromethyl group may influence its solubility and interaction with extraction solvents.A rigorous evaluation of extraction recovery across a range of concentrations is essential. The recovery should be consistent and reproducible, even if it doesn't perfectly match the analyte.
Matrix Effect The ionization efficiency of this compound in the presence of matrix components could differ from the analyte due to the influence of the trifluoromethyl group. This is a critical parameter to assess in LC-MS/MS assays.A thorough investigation of ion suppression or enhancement in different biological matrices (e.g., plasma, urine from multiple sources) is required. The analyte-to-IS response ratio should remain constant in the presence and absence of matrix.
Stability The oxindole scaffold is generally stable. The C-F bond is very strong, suggesting good chemical stability.Stability in the analytical solvent, in the biological matrix at various storage conditions (e.g., room temperature, -20°C, -80°C), and through freeze-thaw cycles must be confirmed.
Chromatographic Behavior The trifluoromethyl group can alter the retention time compared to the parent oxindole, which is beneficial for preventing isobaric interference. It should be well-resolved from the analyte and any other interfering components.The chromatographic peak shape should be symmetrical and free from splitting. Retention time should be consistent across the analytical run.

Experimental Protocols

As no specific published assays using this compound as an internal standard were identified, a representative experimental protocol for a hypothetical LC-MS/MS bioanalytical assay is provided below. This protocol is based on established guidelines for method validation.

Objective: To quantify a hypothetical oxindole analyte in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Hypothetical Oxindole Analyte (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (LC-MS grade)

  • Human Plasma (from at least 6 different donors)

  • Solid Phase Extraction (SPE) Cartridges

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the analyte working solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Hypothetical Analyte: To be determined based on its structure.

    • This compound: Precursor ion (e.g., m/z 202.0) -> Product ion (to be determined by infusion and fragmentation analysis).

5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, stock solution)

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for using an internal standard in a quantitative assay and the logical relationship for selecting an appropriate internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Ratio Calculate Analyte/IS Peak Area Ratio Data_Processing->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: General workflow for a bioanalytical assay using an internal standard.

G cluster_is_choice Internal Standard Selection cluster_validation Key Validation Parameters Analyte Analyte of Interest (e.g., Oxindole Derivative) SIL Stable Isotope-Labeled (SIL) - Ideal but costly/unavailable Analyte->SIL Ideal Match Analog Structural Analogue - Cost-effective, requires validation Analyte->Analog Practical Alternative TFM_Oxindole This compound (Potential Structural Analogue) Analog->TFM_Oxindole Example Validation_Params Recovery Matrix Effect Stability Chromatography TFM_Oxindole->Validation_Params Must be rigorously evaluated

Caption: Decision logic for selecting an internal standard for an oxindole analyte.

Conclusion

This compound presents itself as a plausible candidate for use as a structural analogue internal standard in assays for oxindole-containing analytes, primarily due to its shared core structure and the distinct mass shift provided by the trifluoromethyl group. However, the lack of direct experimental data in the scientific literature means that its suitability must be thoroughly established through a comprehensive validation process. Researchers considering its use should pay close attention to evaluating its recovery, matrix effects, and stability in direct comparison to the analyte of interest. While stable isotope-labeled internal standards remain the preferred choice for achieving the highest level of accuracy and precision, this compound could offer a viable and cost-effective alternative if its performance is demonstrated to be reliable and reproducible for a specific application.

References

Safety Operating Guide

Proper Disposal of 6-Trifluoromethyloxindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 6-Trifluoromethyloxindole is paramount for laboratory safety and compliance. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste streams effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. Based on the hazard profile of structurally similar compounds, this compound is expected to cause skin, eye, and respiratory irritation.[1] All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Protective Clothing A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[2]
Solid Waste Container A clearly labeled, sealed, and chemically compatible container for solid waste.
Liquid Waste Container A dedicated, leak-proof, and clearly labeled container for hazardous liquid waste.
Sharps Container A puncture-resistant container specifically for chemically contaminated sharps.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[4] Adherence to the following protocol will ensure safe handling and compliance with institutional and regulatory standards.

Experimental Protocol: Waste Disposal Procedure
  • Personal Protective Equipment (PPE) Verification:

    • Before handling any waste, confirm that you are wearing the appropriate PPE as specified in Table 1.

  • Waste Segregation and Collection:

    • Solid Waste:

      • Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.

      • Place contaminated consumables such as pipette tips, weigh boats, and gloves into a dedicated, sealed plastic bag or container labeled "Hazardous Chemical Waste: this compound".[5]

    • Liquid Waste:

      • Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

      • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

    • Sharps Waste:

      • Dispose of any chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container.[3]

  • Decontamination of Labware:

    • For reusable labware (e.g., glassware), rinse with a suitable solvent (such as the one used to dissolve the compound).

    • Collect the rinsate as hazardous liquid waste and add it to the designated liquid waste container.[5]

    • For empty containers of the pure compound, the first rinse must be collected and disposed of as hazardous waste.[6]

  • Waste Storage and Labeling:

    • Ensure all waste containers are tightly sealed when not in use.

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name "this compound". Include the date and the nature of the waste (e.g., solid, liquid, solvent used).

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]

    • Provide the EHS personnel with a full inventory of the waste.

    • Do not attempt to dispose of this chemical or its contaminated materials through regular trash or down the sewer drain.[6] All waste must be disposed of through an approved waste disposal plant.[1]

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste by Type ppe->segregate decontaminate Step 3: Decontaminate Reusable Labware ppe->decontaminate solid_waste Solid Waste (Powder, Contaminated Items) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste sharps_waste Sharps Waste (Needles, Glassware) segregate->sharps_waste store_waste Step 4: Label and Store Waste Securely solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate collect_rinsate->liquid_waste contact_ehs Step 5: Arrange for Professional Disposal store_waste->contact_ehs end End: Waste Collected by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 6-Trifluoromethyloxindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 6-Trifluoromethyloxindole, a compound of interest in pharmaceutical development. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct use of Personal Protective Equipment (PPE). Based on the handling of analogous compounds and general best practices for hazardous chemicals, the following PPE is mandatory when working with this compound.

Equipment SpecificationPurpose
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemically resistant nitrile or neoprene gloves. Gloves should be inspected for tears or holes before each use and changed regularly, with recommendations varying from every 30 to 60 minutes.[1][2]
Body Protection A long-sleeved laboratory coat. An additional chemical-resistant apron is recommended when handling larger quantities.[1][3]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a fine powder outside of a certified chemical fume hood, or if aerosolization is possible.[1][2] Surgical masks offer little to no protection from chemical exposure.[2]

Operational Plan: Step-by-Step Handling

A systematic workflow is crucial for minimizing the risk of exposure and contamination. All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Preparation : Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Prepare your workspace by gathering all required materials and setting up a designated area for the experiment within the fume hood. A spill kit should be accessible.[4]

  • Handling the Compound : When working with the solid form of this compound, handle it within a fume hood to prevent the inhalation of any dust.[1] Use appropriate tools to transfer the reagent and avoid direct contact.

  • Performing the Reaction : If the experimental protocol involves reacting this compound, conduct the reaction under an inert atmosphere if the compound is sensitive to air or moisture.[5] Ensure the reaction vessel is properly sealed.[4]

  • Decontamination : After the procedure, thoroughly decontaminate all glassware and equipment that came into contact with the compound. This can be achieved by rinsing with an appropriate solvent, which should then be collected as hazardous waste.[4]

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure safety. All waste containing trifluoromethyl compounds must be treated as hazardous waste.[5]

  • Waste Segregation : Do not mix waste containing this compound with incompatible waste streams.[5]

  • Solid Waste : All solid waste contaminated with the compound, such as used gloves, weigh boats, and paper towels, should be placed in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste : Collect all liquid waste, including reaction byproducts and contaminated solvents, in a clearly labeled, sealed, and appropriate hazardous waste container.[4][5]

  • Disposal : Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a certified waste management company.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[5]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Small Spill : For a small spill within a chemical fume hood, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Large Spill : For a large spill, evacuate the immediate area and alert your institution's emergency response team.[5]

Below is a diagram illustrating the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Accessible prep_workspace->prep_spill_kit handle_compound Handle Compound in Fume Hood prep_spill_kit->handle_compound perform_reaction Perform Reaction handle_compound->perform_reaction decontaminate Decontaminate Glassware perform_reaction->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Trifluoromethyloxindole
Reactant of Route 2
Reactant of Route 2
6-Trifluoromethyloxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.